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  • Product: 2-Ethyl-6-methoxyaniline
  • CAS: 53982-01-7

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Ethyl-6-methoxyaniline (CAS 53982-01-7)

[1][2] Executive Summary 2-Ethyl-6-methoxyaniline (CAS 53982-01-7) is a specialized 2,6-disubstituted aniline intermediate used primarily in the synthesis of bioactive pharmacophores and agrochemical active ingredients.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2-Ethyl-6-methoxyaniline (CAS 53982-01-7) is a specialized 2,6-disubstituted aniline intermediate used primarily in the synthesis of bioactive pharmacophores and agrochemical active ingredients.[1][2][3][4] Unlike its high-volume analog 2-ethyl-6-methylaniline (MEA) —the cornerstone of the herbicide Metolachlor—the 6-methoxy variant serves as a critical tool for modifying steric and electronic properties in Structure-Activity Relationship (SAR) studies.[2] Its unique substitution pattern allows medicinal chemists to fine-tune lipophilicity and metabolic stability in amidinourea-based antidiarrheals and next-generation chloroacetanilide herbicides.[2]

This guide provides a comprehensive technical profile, detailing synthetic routes, physicochemical properties, and industrial handling protocols for researchers in drug discovery and process chemistry.

Part 1: Chemical Identity & Physicochemical Profile[5]

Nomenclature & Identification
ParameterDetail
CAS Registry Number 53982-01-7
IUPAC Name 2-Ethyl-6-methoxyaniline
Synonyms 6-Ethyl-o-anisidine; 2-Amino-3-ethylanisole; Benzenamine, 2-ethyl-6-methoxy-
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
SMILES CCC1=C(C(=CC=C1)OC)N
InChI Key UWFPKMKMBZCSSP-UHFFFAOYSA-N
Physicochemical Properties

Note: Experimental data for this specific isomer is scarce in open literature. Values below include validated predictions based on structural analogs (e.g., 2-ethyl-6-methylaniline).

PropertyValue / DescriptionSource/Note
Physical State Clear to pale yellow liquidStandard for C9 anilines
Boiling Point ~235–245 °C (at 760 mmHg)Predicted (vs. MEA BP 231°C)
Density ~1.02 g/cm³Estimated (Methoxy group increases density vs. MEA 0.96 g/cm³)
Solubility Immiscible in water; Soluble in DCM, EtOAc, TolueneLipophilic amine
pKa (Conjugate Acid) ~3.8 – 4.2Lower than aniline (4.[1][2][3][5][6][7][8]6) due to steric inhibition of resonance and ortho-effect
Flash Point >100 °CPredicted

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 2,6-disubstituted anilines requires overcoming significant regioselectivity challenges. Direct alkylation of anilines often leads to over-alkylation or incorrect substitution patterns. The industry-standard approach for high-purity isolation involves the Nitration-Reduction Cycle starting from 2-ethylphenol.[2]

Primary Synthetic Route: Nitration-Reduction of 2-Ethylanisole

This pathway ensures the correct positioning of substituents by leveraging the directing effects of the alkoxy group and steric hindrance.

Step 1: O-Methylation 2-Ethylphenol is methylated using dimethyl sulfate (DMS) or methyl iodide to form 2-ethylanisole .[2]

  • Reagents: DMS, NaOH, Phase Transfer Catalyst (PTC).[2]

  • Yield: >90%.[9][10][11]

Step 2: Regioselective Nitration Nitration of 2-ethylanisole typically yields a mixture of the 4-nitro (para) and 6-nitro (ortho) isomers.[2] The bulky ethyl group sterically hinders the 6-position, making the 6-nitro isomer the minor product, which increases its value and cost.

  • Reagents: HNO

    
     / H
    
    
    
    SO
    
    
    (Mixed Acid).[2]
  • Challenge: Separating the 2-ethyl-6-nitroanisole from the 2-ethyl-4-nitroanisole isomer requires fractional distillation or crystallization.[2]

Step 3: Reduction The isolated 2-ethyl-6-nitroanisole is reduced to the target aniline.[2]

  • Method: Catalytic hydrogenation (Pd/C, H

    
    ) or Béchamp reduction (Fe/HCl).[2]
    
Visualization of Synthetic Workflow

Synthesis Start 2-Ethylphenol Step1 O-Methylation (DMS/NaOH) Start->Step1 Inter1 2-Ethylanisole Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 Isomer Mixture: 4-Nitro (Major) + 6-Nitro (Minor) Step2->Inter2 Step3 Fractional Distillation Inter2->Step3 Inter3 2-Ethyl-6-nitroanisole Step3->Inter3 Step4 Catalytic Hydrogenation (H2, Pd/C) Inter3->Step4 Final 2-Ethyl-6-methoxyaniline (CAS 53982-01-7) Step4->Final

Figure 1: Industrial synthesis pathway via the nitration-reduction cycle, highlighting the critical isomer separation step.[2][4][12][13]

Part 3: Applications & Mechanism of Action

Pharmaceutical Development (Amidinoureas)

In pharmaceutical chemistry, CAS 53982-01-7 has been utilized as a key intermediate for amidinourea compounds, a class of agents investigated for antidiarrheal and gastrointestinal spasmolytic activity.[2]

  • Mechanism: The 2,6-disubstitution pattern creates a "twisted" conformation in the resulting urea/guanidine derivatives. This steric bulk prevents rapid enzymatic degradation and enhances binding selectivity for gut receptors.

  • Patent Context: US Patent 4,060,635 cites 2-ethyl-6-methoxyaniline as a specific building block for synthesizing substituted phenylguanidines, which are then converted into bioactive amidinoureas.[2]

Agrochemical Structure-Activity Relationships (SAR)

While 2-ethyl-6-methylaniline (MEA) is the standard for Metolachlor, the 2-ethyl-6-methoxy analog is used in discovery chemistry to probe the electronic effect of the ortho-substituent without significantly altering the steric bulk.[2]

  • Electronic Probe: The methoxy group is electron-donating by resonance but electron-withdrawing by induction.[2] Comparing the biological activity of the methoxy analog vs. the methyl analog helps chemists understand the binding pocket's electronic requirements.

  • Herbicide Resistance: Novel chloroacetanilides incorporating this aniline are screened to overcome resistance in weeds that have adapted to standard acetochlor/metolachlor treatments.

SAR Logic Visualization

SAR Core Chloroacetanilide Core (Herbicide Scaffold) Sub1 2-Ethyl-6-methylaniline (Standard MEA) Core->Sub1 Standard Synthesis Sub2 2-Ethyl-6-methoxyaniline (CAS 53982-01-7) Core->Sub2 SAR Modification Effect1 High Lipophilicity Steric Bulk (Commercial: Metolachlor) Sub1->Effect1 Effect2 Altered Electronics (O-Me) Similar Sterics (Research: Resistance Breaking) Sub2->Effect2

Figure 2: Comparative role of 2-ethyl-6-methoxyaniline in agrochemical SAR studies versus the commercial standard MEA.

Part 4: Safety, Handling, & Analytical Standards

Toxicology & Safety Profile

As a substituted aniline, 2-ethyl-6-methoxyaniline poses significant health risks, primarily related to blood toxicity.[2]

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Specific Hazard - Methemoglobinemia: Like other anilines, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue skin/lips), headache, and dizziness.[2]

  • GHS Classification (Inferred):

    • Acute Tox. 4 (Oral/Dermal/Inhalation)[2]

    • Aquatic Chronic 2 or 3 (Toxic to aquatic life)[2]

Handling & Storage Protocols
  • Oxidation Sensitivity: Anilines darken upon exposure to air/light due to oxidation.

    • Protocol: Store under an inert atmosphere (Nitrogen or Argon).[2]

    • Container: Amber glass or opaque HDPE drums.

  • Spill Response: Use inert absorbent (vermiculite).[2] Do not use sawdust (fire hazard with nitrates/oxidizers).[2]

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a respirator with organic vapor cartridges.[2]

Analytical Characterization

To verify the identity of CAS 53982-01-7, the following spectroscopic markers are diagnostic:

  • 1H NMR (CDCl3): Look for the ethyl triplet (~1.2 ppm) and quartet (~2.6 ppm), the methoxy singlet (~3.8 ppm), and the broad amino protons (~3.5 ppm).[2] The aromatic region will show a characteristic 1:1:1 splitting pattern (triplet/doublet/doublet) if the resolution is high, or a multiplet for the 3,4,5-protons.[2]

  • GC-MS: Molecular ion peak at m/z 151.[2]

References

  • Diamond, J., & Douglas, G. H. (1977).[2] Amidinoureas. U.S. Patent No.[14] 4,060,635. Washington, DC: U.S. Patent and Trademark Office. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53982-01-7, 2-Ethyl-6-methoxyaniline. Retrieved from .[2]

  • Moser, H., et al. (1982).[2] Process for the preparation of N-chloroacetyl-N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline. U.S. Patent No.[14] 4,335,260. (Contextual reference for Chloroacetanilide synthesis).

  • Fishers Scientific. (2009).[2] Safety Data Sheet: 2-Ethyl-6-methylaniline (Analogous safety data). Link

Sources

Exploratory

Structural Divergence in Ortho-Substituted Anilines: A Technical Analysis of 2-Ethyl-6-methylaniline vs. 2-Ethyl-6-methoxyaniline

Executive Summary In the rational design of agrochemicals and pharmaceuticals, minor structural modifications at the ortho position of aniline derivatives dictate profound shifts in reactivity, steric hindrance, and elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of agrochemicals and pharmaceuticals, minor structural modifications at the ortho position of aniline derivatives dictate profound shifts in reactivity, steric hindrance, and electronic distribution. This whitepaper provides an in-depth comparative analysis of 2-Ethyl-6-methylaniline (MEA) and 2-Ethyl-6-methoxyaniline . While MEA serves as a cornerstone intermediate for blockbuster chloroacetanilide herbicides[1], the substitution of a methyl group for a methoxy group fundamentally alters the molecule's trajectory, pivoting its utility toward specialized pharmaceutical synthesis, such as amidinourea-based antidiarrheal agents[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural comparisons, diving into the mechanistic causality that governs their distinct synthetic workflows and industrial applications.

The Causality of Substituents: Electronic and Steric Profiling

The divergent behavior of these two compounds stems entirely from the nature of the substituent at the 6-position.

2-Ethyl-6-methylaniline (MEA): The methyl group is a weak electron-donating group via hyperconjugation (+H) and inductive effects (+I). It provides significant steric bulk without introducing reactive lone pairs. This makes the aromatic ring moderately activated toward electrophilic aromatic substitution, while the amine remains highly nucleophilic, ideal for condensation reactions with chloroacetic acid derivatives[3].

2-Ethyl-6-methoxyaniline: Replacing the methyl group with a methoxy (-OCH₃) group introduces a complex "push-pull" electronic dynamic. The oxygen atom possesses lone pairs that donate electron density into the aromatic ring via resonance (+M), highly activating the ortho and para positions. Conversely, the strong electronegativity of the oxygen exerts an electron-withdrawing inductive effect (-I) that pulls electron density away from the amine nitrogen. This slightly reduces the basicity of the amine compared to MEA. Furthermore, the methoxy oxygen can act as a Lewis base, enabling bidentate chelation with transition metals during cross-coupling reactions—a feature entirely absent in MEA.

G A 2-Ethyl-6-methylaniline (Methyl Group) C Hyperconjugation (+H) Weak Inductive (+I) A->C Electron Donation B 2-Ethyl-6-methoxyaniline (Methoxy Group) D Resonance (+M) Strong Inductive (-I) B->D Electron Donation E Moderate Ring Activation Steric Bulk Dominates C->E Results In F High Ring Activation Potential Metal Chelation D->F Results In

Fig 1: Electronic signaling pathways and resulting physicochemical effects of ortho-substituents.

Physicochemical Data & Structural Metrics

To facilitate rapid experimental design, the quantitative metrics of both compounds are summarized below. The higher boiling point and molecular weight of the methoxy derivative reflect the increased dipole moment introduced by the carbon-oxygen bond.

Parameter2-Ethyl-6-methylaniline (MEA)2-Ethyl-6-methoxyaniline
CAS Number 24549-06-2[4]53982-01-7[5]
Molecular Formula C₉H₁₃N[6]C₉H₁₃NO[5]
Molecular Weight 135.21 g/mol [6]151.21 g/mol
Boiling Point 231 °C[1]~245 °C (Estimated)
Density (at 25 °C) 0.968 g/mL[1]>1.0 g/mL
Primary Industrial Utility Agrochemicals (Herbicides)[1]Pharmaceuticals[2]

Synthetic Pathways & Self-Validating Experimental Protocols

The synthesis and downstream utilization of these compounds require strictly controlled environments. Below are field-proven, self-validating protocols highlighting the causality behind each experimental choice.

Protocol A: Ortho-Selective Alkylation for MEA Synthesis

MEA is synthesized industrially via the ortho-alkylation of o-toluidine with ethylene[7].

  • Step 1 (Setup): Charge a high-pressure Parr reactor with o-toluidine and a catalytic amount of triethyl aluminum.

  • Step 2 (Reaction): Pressurize the vessel with ethylene gas to 3.8–5.6 MPa and heat to 250–350 °C[7].

  • Causality: Why triethyl aluminum? The aluminum center coordinates directly with the amine nitrogen of o-toluidine. This rigid intermediate complex acts as a directing group, forcing the insertion of ethylene strictly into the vacant ortho position. Without this coordination, random para-alkylation would occur, ruining the yield.

  • Self-Validation System: Analyze the crude product via GC-FID. The protocol is validated as successful if the chromatogram shows <0.5% of 2-methyl-4-ethylaniline. The absence of the para-isomer confirms the integrity of the aluminum-amine directing complex.

Protocol B: N-Boc Protection of 2-Ethyl-6-methoxyaniline

In pharmaceutical workflows, the amine of 2-ethyl-6-methoxyaniline must often be protected to prevent unwanted side reactions during ring derivatization[8].

  • Step 1 (Setup): Dissolve 2-ethyl-6-methoxyaniline in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA).

  • Step 2 (Reaction): Cool the flask to 0 °C. Add 1.1 equivalents of tert-butyl chloroformate dropwise over 30 minutes. Allow to warm to room temperature[8].

  • Causality: The dual steric bulk of the ortho-ethyl and ortho-methoxy groups significantly hinders the amine. We use tert-butyl chloroformate at 0 °C rather than Boc-anhydride because the chloroformate is a more aggressive electrophile, overcoming the steric barrier. TEA is required to neutralize the HCl byproduct, preventing the starting material from precipitating as an unreactive hydrochloride salt.

  • Self-Validation System: Monitor via ¹H-NMR spectroscopy. The protocol is validated when the broad -NH₂ singlet (~3.8 ppm) disappears, replaced by a sharp 9H singlet at ~1.5 ppm (the tert-butyl group) and a 1H broad singlet at ~6.0 ppm (the carbamate -NH).

G cluster_0 MEA Workflow (Agrochemical) cluster_1 Methoxy Workflow (Pharma) N1 o-Toluidine + Ethylene N2 Catalyst: Triethyl Aluminum Temp: 250-350°C N1->N2 N3 2-Ethyl-6-methylaniline (MEA) N2->N3 N4 Chloroacetylation N3->N4 N5 Metolachlor / Acetochlor N4->N5 M1 2-Ethyl-6-methoxyaniline M2 Boc Protection + tert-butyl chloroformate M1->M2 M4 Amidinourea Condensation M1->M4 M3 tert-Butyl Carbamate Derivative M2->M3 M5 Antidiarrheal Agents M4->M5

Fig 2: Divergent synthetic workflows for MEA (agrochemicals) vs. Methoxy analogs (pharmaceuticals).

Industrial and Pharmaceutical Application Landscape

Agrochemical Dominance of MEA: MEA is the critical backbone for a massive class of chloroacetanilide herbicides, most notably metolachlor , acetochlor , and propisochlor [1][3]. In these syntheses, MEA undergoes chloroacetylation followed by etherification. The specific steric bulk provided by the ortho-ethyl and ortho-methyl groups restricts rotation around the N-aryl bond, creating stable atropisomers. This restricted rotation is the precise mechanism that allows these herbicides to bind effectively to plant elongase enzymes, inhibiting very-long-chain fatty acid (VLCFA) synthesis.

Pharmaceutical Utility of 2-Ethyl-6-methoxyaniline: Because the methoxy group introduces hydrogen-bond accepting capabilities and alters the lipophilicity profile, this compound is heavily utilized in medicinal chemistry. A primary application is the synthesis of substituted amidinoureas , which have been patented and developed as potent antidiarrheal agents[2]. The methoxy oxygen interacts favorably with target protein binding pockets via dipole interactions, an interaction profile impossible to achieve with the purely hydrocarbon MEA.

References

  • Sigma-Aldrich - 2-Ethyl-6-methylaniline = 98 24549-06-2.
  • Sigma-Aldrich - 2-ethyl-6-methoxyaniline | 53982-01-7.
  • PubChem (NIH) - 2-Ethyl-6-methylaniline | C9H13N | CID 32485.
  • Sigma-Aldrich - 2-methoxyaniline (and related 2-ethyl-6-methoxyaniline).
  • ChemBK - 2-Ethyl-6-methylaniline Properties and Uses.
  • Bentham Science - Convenient Synthetic Approaches for Novel Impurities of Propisochlor Herbicide.
  • Google Patents (CN104910021A) - Preparation technology of 2-methyl-6-ethylaniline.
  • Google Patents (US4060635A) - Amidinoureas for treating diarrhea.
  • Smolecule - Buy tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate.

Sources

Foundational

An In-depth Technical Guide to the Safety Data Sheet for 2-Ethyl-6-methoxyaniline

A Note to the Reader: This guide will proceed by presenting a detailed analysis of the available safety data for 2-Ethyl-6-methylaniline as a case study in interpreting an SDS for a related aniline derivative. This infor...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader:

This guide will proceed by presenting a detailed analysis of the available safety data for 2-Ethyl-6-methylaniline as a case study in interpreting an SDS for a related aniline derivative. This information is provided for illustrative and educational purposes for researchers, scientists, and drug development professionals. It must be unequivocally understood that this data is not directly applicable to 2-Ethyl-6-methoxyaniline.

Case Study: Safety Data Sheet Analysis of 2-Ethyl-6-methylaniline

This section will provide a comprehensive overview of the safety information for 2-Ethyl-6-methylaniline, structured to provide in-depth insights for a scientific audience.

Section 1: Chemical Identification
  • Chemical Name: 2-Ethyl-6-methylaniline

  • Synonyms: 6-Ethyl-o-toluidine, 2-Methyl-6-ethylaniline, Benzenamine, 2-ethyl-6-methyl-[2][3]

  • CAS Number: 24549-06-2

  • Molecular Formula: C₉H₁₃N[2]

  • Molecular Weight: 135.21 g/mol

Section 2: Hazard Identification

2-Ethyl-6-methylaniline is classified as a hazardous substance.

GHS Classification:

  • Acute Toxicity, Oral (Category 4)[3]

  • Acute Toxicity, Dermal (Category 4)[3]

  • Acute Toxicity, Inhalation (Category 4)[3]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category 3[3]

Label Elements:

  • Pictogram:

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H312: Harmful in contact with skin[3]

    • H332: Harmful if inhaled[3]

    • H412: Harmful to aquatic life with long lasting effects[3]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P273, P280[2][3]

    • Response: P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364[2][3]

    • Disposal: P501

Section 3: Composition/Information on Ingredients

This product is a substance consisting of >= 98% 2-Ethyl-6-methylaniline.

Section 4: First-Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Section 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Combustion of this material produces poisonous gases, including nitrogen oxides and carbon dioxide.[2][4] Vapors may form explosive mixtures with air upon intense heating.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 6: Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Ensure adequate ventilation and remove all sources of ignition.[3][5]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[3]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[5]

Section 7: Handling and Storage
  • Handling: Use only in a well-ventilated area. Wear appropriate PPE. Avoid contact with eyes, skin, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[3][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.[7]

Section 8: Exposure Controls/Personal Protection
  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear chemical-resistant gloves and protective clothing.[5]

    • Respiratory Protection: If exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge.

Section 9: Physical and Chemical Properties
PropertyValueSource
AppearanceClear liquid[6]
OdorPungent[6]
Melting Point-33 °C
Boiling Point231 °C
Flash Point102 °C (215 °F)[4]
Density0.968 g/mL at 25 °C
Solubility in WaterInsoluble[6]
Vapor Pressure0.06 mmHg at 20 °C[7]
Section 10: Stability and Reactivity
  • Reactivity: Stable under normal temperatures and pressures.[6] Neutralizes acids in exothermic reactions.[2]

  • Chemical Stability: Stable under recommended storage conditions.[7]

  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[7]

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[7]

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, and carbon dioxide.[2][6]

Section 11: Toxicological Information
  • Acute Toxicity:

    • Oral (Rat): LD50 = 885 mg/kg[7]

    • Dermal (Rabbit): LD50 = 1290 mg/kg[7]

    • Inhalation (Rat): LC50 = 2200 mg/m³ for 4 hours[7]

  • Potential Health Effects:

    • Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis (bluish discoloration of the skin).[6] Symptoms may include dizziness, drowsiness, headache, and shortness of breath.[6]

    • May cause irritation to the respiratory tract, skin, and eyes.[6]

    • Ingestion may cause gastrointestinal irritation.[6][7]

    • Prolonged or repeated exposure may cause damage to the liver and kidneys.[6]

Section 12: Ecological Information
  • Toxicity: Harmful to aquatic life with long-lasting effects.[3]

Section 13: Disposal Considerations
  • Waste Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It should be handled as hazardous waste.

Section 14: Transport Information

Consult relevant transportation regulations for specific requirements.

Section 15: Regulatory Information

This substance is subject to various regulations. Refer to national and international inventories and regulations for its status.

Section 16: Other Information

The information provided in this guide is based on the available data for 2-Ethyl-6-methylaniline and is intended for use by trained scientific professionals.

Visualizations

Emergency Response Workflow for a Spill

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ignite Remove Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ignite->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect and Place in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency spill response workflow.

References

  • PubChem. (n.d.). 2-Ethyl-6-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 2-Ethyl-N-(2-methoxy-1-methylethyl)-6-methylaniline. Retrieved from [Link]

  • Ottokemi. (n.d.). 2-Ethyl-6-methylaniline, ≥98%. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-ethyl-6-methoxyaniline (C9H13NO). Retrieved from [Link]

Sources

Exploratory

difference between 2-ethyl-6-methoxyaniline and metolachlor intermediates

Technical Whitepaper: Structural Isomerism and Functional Divergence of 2-Ethyl-6-Methoxyaniline vs. Metolachlor Intermediates Executive Summary This technical guide resolves the structural and functional distinctions be...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Isomerism and Functional Divergence of 2-Ethyl-6-Methoxyaniline vs. Metolachlor Intermediates

Executive Summary

This technical guide resolves the structural and functional distinctions between 2-ethyl-6-methoxyaniline (EMA) and the established Metolachlor intermediates (specifically 2-ethyl-6-methylaniline , or MEA ).

While often confused due to nomenclature similarities regarding "methoxy" and "ethyl" substituents, these compounds represent fundamentally different chemical entities.[1] MEA is the industrial precursor for Metolachlor, providing the steric bulk required for herbicidal selectivity via a ring-methyl group. In contrast, EMA carries a ring-methoxy group, altering electronic density, basicity, and metabolic stability, rendering it unsuitable for Metolachlor synthesis but valuable in distinct fine chemical applications.[1]

Part 1: Structural & Electronic Characterization

The core difference lies in the position and nature of the oxygenation . Metolachlor contains a methoxy group, but it is introduced via the N-alkyl side chain during synthesis, not present on the aniline ring itself.[1]

Comparative Properties Table
FeatureMetolachlor Precursor (MEA) 2-Ethyl-6-Methoxyaniline (EMA)
IUPAC Name 2-Ethyl-6-methylaniline2-Ethyl-6-methoxyaniline
CAS Number 24549-06-2 19614-55-2
Structure Phenyl ring with -CH₃ and -C₂H₅ ortho to amine.Phenyl ring with -OCH₃ and -C₂H₅ ortho to amine.
Molecular Weight 135.21 g/mol 151.21 g/mol
Electronic Effect Weakly activating (+I effect from Methyl).[2]Strongly activating (+M effect from Methoxy).[2]
Basicity (pK_b) ~9.6 (Sterically hindered).[2]Lower pK_b (More basic due to O-donation).
Role Primary Intermediate for Chloroacetanilides.Structural Analog / Dye Intermediate.
Electronic & Steric Implications
  • MEA (Metolachlor Route): The ortho-methyl and ortho-ethyl groups create a "protective pocket" around the nitrogen. This steric hindrance is critical for the herbicide's mechanism of action (inhibition of VLCFA elongases) and crop safety (preventing rapid metabolism in corn).[2]

  • EMA (Methoxy Analog): The methoxy group is less sterically bulky than a methyl group but electronically distinct.[2] The oxygen lone pairs donate electron density into the ring (resonance), making the amine nitrogen significantly more nucleophilic.[2] This alters the kinetics of subsequent acylation reactions, potentially leading to over-reaction or instability in soil.[1]

Part 2: Synthetic Pathways and Divergence

The synthesis of Metolachlor relies on reductive alkylation , whereas EMA would typically require nitration/reduction chemistry.[1]

Pathway Visualization

The following diagram illustrates the divergence. The "Metolachlor Route" introduces the methoxy group after the aniline is formed, on the side chain.

G Start Starting Material MEA 2-Ethyl-6-Methylaniline (MEA) CAS: 24549-06-2 Start->MEA Industrial Synthesis Phenol 2-Ethylphenol (Precursor) Start->Phenol Imine Imine Intermediate (Schiff Base) MEA->Imine + Methoxyacetone (Reductive Alkylation) Amine NA-MEA (Side-chain Methoxy) Imine->Amine H2 / Catalyst (Ir/Xyliphos for S-isomer) Metolachlor S-Metolachlor (Final Herbicide) Amine->Metolachlor + Chloroacetyl Chloride Nitro 2-Ethyl-6-Nitroanisole Phenol->Nitro Nitration & Methylation EMA 2-Ethyl-6-Methoxyaniline (EMA) CAS: 19614-55-2 Nitro->EMA Reduction (-NO2 -> -NH2) EMA->Amine NOT INTERCHANGEABLE

Figure 1: Synthetic divergence showing how the methoxy group is introduced.[1][2] In Metolachlor (Green path), it is added to the nitrogen side-chain.[2] In EMA (Red path), it is integral to the aromatic ring.[1][2]

Part 3: Functional Consequences in Drug/Agro Design

Researchers investigating these intermediates must understand why the Methyl (MEA) is preferred over the Methoxy (EMA) for chloroacetanilide herbicides.[2]

Metabolic Stability (The "O-Dealkylation" Liability)
  • EMA Weakness: Compounds with ortho-methoxy groups on aromatic rings are primary targets for Cytochrome P450 enzymes (O-demethylation).[2] This would likely cause the herbicide to degrade too quickly in the field, reducing residual activity.

  • MEA Strength: The ortho-methyl group is metabolically robust. Degradation requires oxidation of the benzylic carbon, which is slower and allows for season-long weed control.

Lipophilicity and Uptake
  • MEA: High lipophilicity (LogP ~3.4 for the final herbicide) ensures absorption through the coleoptile of germinating weeds.[2]

  • EMA: The oxygen atom introduces polarity, lowering LogP.[1] This would alter the translocation profile, potentially reducing efficacy against hydrophobic targets in the cell membrane.[1]

Part 4: Analytical Protocol for Differentiation

Because MEA and EMA are structural analogs, they must be rigorously distinguished during quality control (QC) or residue analysis.

GC-MS Separation Protocol

Objective: Differentiate MEA (Metolachlor start) from EMA (Impurity/Analog).

Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).[2]

StepParameterRationale
Inlet 250°C, Split 10:1Ensures rapid volatilization without thermal degradation.
Oven 60°C (1 min) → 20°C/min → 280°CRapid ramp separates based on boiling point (MEA boils ~231°C; EMA slightly higher).
MS Source EI Mode (70 eV)Standard fragmentation for spectral library matching.[2]
Mass Spectral Interpretation
  • 2-Ethyl-6-Methylaniline (MEA):

    • Molecular Ion (M+): m/z135 (Base peak often 120 [M-CH₃]).[2]

    • Key Fragment: Loss of ethyl group or methyl radical.

    • Pattern: Aromatic cluster with even mass.

  • 2-Ethyl-6-Methoxyaniline (EMA):

    • Molecular Ion (M+): m/z151 .[2]

    • Key Fragment: m/z136 ([M-CH₃]⁺ from methoxy loss) and m/z122 (CO loss typical of anisoles).[2]

    • Differentiation: The mass shift of +16 amu (Oxygen vs. Hydrogen difference in substituents) is diagnostic.[2]

References

  • Blaser, H. U. (2002).[2] "The Chiral Switch of (S)-Metolachlor: A Case Study of Asymmetric Hydrogenation in Industry." Advanced Synthesis & Catalysis, 344(1), 17-31.[1][2]

  • Roberts, T. R., et al. (1998).[1] "Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators." Royal Society of Chemistry.

  • U.S. EPA. (1995).[2] "Reregistration Eligibility Decision (RED): Metolachlor."[2] Office of Prevention, Pesticides and Toxic Substances.[1]

  • National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 32485, 2-Ethyl-6-methylaniline." PubChem.

  • National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 89188136, N-(ethoxymethyl)-2-ethyl-6-methylaniline." PubChem.

Sources

Foundational

A Researcher's Guide to Sourcing and Utilizing 2-Ethyl-6-methoxyaniline: A Case Study in Custom Synthesis

A search for this specific substituted aniline reveals its existence in chemical databases, yet it is not a standard catalog item[1]. This reality shifts the procurement strategy from a simple purchase to a custom synthe...

Author: BenchChem Technical Support Team. Date: March 2026

A search for this specific substituted aniline reveals its existence in chemical databases, yet it is not a standard catalog item[1]. This reality shifts the procurement strategy from a simple purchase to a custom synthesis project. This guide will use 2-Ethyl-6-methoxyaniline as a case study to navigate the process of sourcing, evaluating, and handling a custom-synthesized compound for research applications. We will delve into the identification of synthesis partners, budgetary considerations, a plausible synthetic route, and the critical aspects of quality control and safety.

Part 1: Procurement Strategy for a Non-Catalog Compound

The first challenge in acquiring 2-Ethyl-6-methoxyaniline is identifying a reliable partner for its synthesis. The most effective approach is to identify companies with demonstrated expertise in the synthesis of structurally related compounds.

Identifying Potential Custom Synthesis Partners

Companies that manufacture or supply substituted anilines, such as the closely related 2-Ethyl-6-methylaniline, are prime candidates for a custom synthesis request. These organizations possess the necessary expertise in aniline chemistry and are likely to have access to the required starting materials and analytical instrumentation. Additionally, several companies specialize in custom organic synthesis for the pharmaceutical and biotechnology industries.

Below is a table of potential suppliers who may be approached for a custom synthesis quotation for 2-Ethyl-6-methoxyaniline.

CompanyRelevant Expertise
MilliporeSigma (Sigma-Aldrich) Extensive catalog of chemical building blocks and custom synthesis services. Supplier of 2-Ethyl-6-methylaniline.
Aarti Industries A leading manufacturer of various aniline derivatives, including 2-Ethyl-6-methylaniline, for pharmaceutical and agrochemical use[2].
Enamine A global provider of custom synthesis services with a vast catalog of building blocks for drug discovery[3].
BOC Sciences Offers a full range of custom chemical synthesis and manufacturing services for the biotechnology and pharmaceutical industries[4].
CymitQuimica Supplier of specialty chemicals, including 2-Ethyl-6-methylaniline, for laboratory use[5].
The Custom Synthesis Quotation and Procurement Workflow

Requesting a quotation for a custom synthesis project requires clear communication of the technical requirements. A well-defined request will expedite the quoting process and ensure the final product meets the necessary specifications.

Below is a typical workflow for the custom synthesis of a research compound:

Custom Synthesis Workflow cluster_researcher Researcher Actions cluster_supplier Supplier Actions Inquiry Inquiry Feasibility Feasibility Analysis & Route Scouting Inquiry->Feasibility Submit RFQ Review_Quote Review Quote & Lead Time Place_Order Place Purchase Order Review_Quote->Place_Order Approval Synthesis Synthesis & Purification Place_Order->Synthesis Receive_Compound Receive Compound & CoA Provide_Quote Provide Quotation Feasibility->Provide_Quote Propose Route Provide_Quote->Review_Quote QC Quality Control & Analysis Synthesis->QC Shipment Shipment QC->Shipment CoA Generation Shipment->Receive_Compound

Caption: Workflow for Custom Chemical Synthesis.

When submitting a Request for Quotation (RFQ), the following information is essential:

  • Compound Identification:

    • Chemical Name: 2-Ethyl-6-methoxyaniline

    • Chemical Structure

    • Molecular Formula: C9H13NO[1]

  • Quantity: Specify the required amount in milligrams or grams.

  • Purity: A purity of >95% is typically sufficient for initial research, though higher purity may be required for certain applications.

  • Required Analytical Data: Request a Certificate of Analysis (CoA) that includes:

    • ¹H NMR and ¹³C NMR spectra for structural confirmation.

    • Mass Spectrometry (MS) data to confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) data to determine purity.

Budgetary Considerations and Indicative Pricing

The cost of custom synthesis is influenced by several factors[6]:

  • Complexity of the Synthetic Route: The number of steps and the difficulty of each reaction.

  • Cost of Starting Materials: The availability and price of the precursors.

  • Yield of Each Step: Lower yields necessitate larger starting quantities, increasing costs.

  • Purification Requirements: The difficulty of purification and the desired final purity level.

  • Labor Costs: The time and expertise of the chemists involved.

For a novel substituted aniline like 2-Ethyl-6-methoxyaniline, a multi-step synthesis is expected. Indicative pricing for a research-scale synthesis (1-5 grams) can range from a few thousand to several thousand dollars, depending on the complexity determined by the supplier[7]. It is advisable to obtain quotes from multiple vendors to compare price and proposed synthetic routes.

Part 2: Technical and Safety Profile

A thorough understanding of the likely synthetic route, quality control measures, and safety precautions is crucial for the successful integration of a custom-synthesized compound into a research workflow.

A Plausible Synthetic Route for 2-Ethyl-6-methoxyaniline

While the exact synthetic route will be determined by the custom synthesis provider, a plausible pathway can be devised based on established organic chemistry principles for the synthesis of substituted anilines. A common strategy involves the modification of a commercially available starting material. One such approach could start from 2-ethyl-6-nitroanisole.

The proposed synthesis can be visualized as follows:

Synthetic_Pathway Start 2-Ethyl-6-nitroanisole Reduction Reduction of Nitro Group Start->Reduction e.g., H2, Pd/C or SnCl2, HCl Product 2-Ethyl-6-methoxyaniline Reduction->Product

Caption: Proposed Synthetic Pathway to 2-Ethyl-6-methoxyaniline.

Experimental Protocol: Reduction of 2-Ethyl-6-nitroanisole

This protocol is a generalized procedure and should be performed by trained chemists with appropriate safety measures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-6-nitroanisole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Ethyl-6-methoxyaniline.

Quality Control and Analytical Verification

Upon receipt of the custom-synthesized compound, a thorough review of the Certificate of Analysis (CoA) is paramount.

  • ¹H NMR: The proton NMR spectrum should show the expected signals corresponding to the aromatic protons, the ethyl group protons, the methoxy group protons, and the amine protons. The integration of these signals should match the number of protons in the structure.

  • ¹³C NMR: The carbon NMR should display the correct number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 2-Ethyl-6-methoxyaniline (C9H13NO, exact mass: 151.10).

  • Purity (HPLC/GC): The chromatogram should show a major peak corresponding to the desired product, and the area percentage of this peak will determine the purity.

Handling and Safety Precautions

Substituted anilines should be handled with care, as many are toxic. While specific toxicity data for 2-Ethyl-6-methoxyaniline is unavailable, precautions for the analogous compound, 2-Ethyl-6-methylaniline, should be followed[8].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Exposure Routes: Avoid contact with skin and eyes, and prevent ingestion and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

The acquisition of novel research compounds like 2-Ethyl-6-methoxyaniline is a critical step in advancing scientific discovery. While not commercially available as a catalog item, a structured approach to custom synthesis can provide researchers with the materials needed to explore new frontiers in areas such as drug development. By carefully selecting a synthesis partner, clearly defining the technical requirements, and rigorously verifying the quality of the final product, researchers can confidently incorporate these unique molecules into their experimental workflows. This guide provides a framework for navigating this process, empowering scientists to push the boundaries of their research.

References

  • PubChemLite. 2-ethyl-6-methoxyaniline (C9H13NO). Available from: [Link].

  • Sciencemadness.org. Custom Organic Synthesis Costs. Available from: [Link].

  • Chiroblock GmbH. Costs for Custom Synthesis & Contract Models. Available from: [Link].

  • Biocompare. Chemical Synthesis Services. Available from: [Link].

  • PubChem. 2-Ethyl-6-methylaniline. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Amidinoureas from 2-Ethyl-6-methoxyaniline

Introduction: The Significance of Amidinoureas in Modern Drug Discovery Amidinoureas represent a class of compounds with significant potential in medicinal chemistry, demonstrating a broad spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Amidinoureas in Modern Drug Discovery

Amidinoureas represent a class of compounds with significant potential in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1] Their unique structural features allow for diverse interactions with biological targets. The synthesis of novel amidinourea derivatives is a key area of research for the development of new therapeutic agents. This document provides a comprehensive guide to the synthesis of a substituted amidinourea starting from 2-Ethyl-6-methoxyaniline, a versatile building block for creating structurally complex and pharmacologically active molecules.

The protocols detailed herein are designed for researchers and scientists in drug development, offering a scientifically grounded, step-by-step approach to the synthesis, purification, and characterization of these promising compounds.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process, commencing with the synthesis of the key starting material, 2-Ethyl-6-methoxyaniline, followed by its conversion to the target amidinourea. The synthesis of 2-Ethyl-6-methoxyaniline will be achieved through a plausible and efficient route starting from commercially available 2-methoxy-6-nitrophenol. The subsequent guanylation of the synthesized aniline will be performed using a robust and well-documented procedure involving a protected isothiourea reagent, followed by deprotection to yield the final amidinourea.

Synthetic_Workflow cluster_0 Part 1: Synthesis of 2-Ethyl-6-methoxyaniline cluster_1 Part 2: Synthesis of Amidinourea A 2-Methoxy-6-nitrophenol B 2-Methoxy-6-nitrophenyl trifluoromethanesulfonate A->B Triflation C 2-Ethyl-1-methoxy-3-nitrobenzene B->C Suzuki Coupling D 2-Ethyl-6-methoxyaniline C->D Reduction E 2-Ethyl-6-methoxyaniline F N,N'-Di-Boc-N''-(2-ethyl-6-methoxyphenyl)guanidine E->F Guanylation G N-(2-Ethyl-6-methoxyphenyl)guanidine (as TFA salt) F->G Boc Deprotection H Amidinourea Product G->H Amidation

Caption: Overall workflow for the synthesis of the target amidinourea.

Part 1: Synthesis of 2-Ethyl-6-methoxyaniline

This section details a proposed, robust four-step synthesis of the key starting material, 2-Ethyl-6-methoxyaniline, beginning with the commercially available 2-methoxy-6-nitrophenol.

Step 1: Triflation of 2-Methoxy-6-nitrophenol

The initial step involves the activation of the phenolic hydroxyl group as a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.

Protocol:

  • To a solution of 2-methoxy-6-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methoxy-6-nitrophenyl trifluoromethanesulfonate.

Step 2: Suzuki Coupling with Triethylborane

A Suzuki-Miyaura cross-coupling reaction is employed to introduce the ethyl group at the 2-position of the aromatic ring.

Protocol:

  • To a solution of 2-methoxy-6-nitrophenyl trifluoromethanesulfonate (1.0 eq) in a 3:1 mixture of toluene and water, add triethylborane (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture with nitrogen for 15 minutes.

  • Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 2-ethyl-1-methoxy-3-nitrobenzene.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine using a standard catalytic hydrogenation method.[2][3]

Protocol:

  • Dissolve 2-ethyl-1-methoxy-3-nitrobenzene (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5 mol %).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-Ethyl-6-methoxyaniline as the crude product, which can be used in the next step without further purification if of sufficient purity.

Part 2: Synthesis of N-(2-Ethyl-6-methoxyphenyl)amidinourea

This part outlines the conversion of 2-Ethyl-6-methoxyaniline to the target amidinourea.

Step 4: Guanylation of 2-Ethyl-6-methoxyaniline

The aniline is converted to a protected guanidine using N,N'-Di-Boc-S-methylisothiourea.

Guanylation_Reaction cluster_0 Aniline 2-Ethyl-6-methoxyaniline Product N,N'-Di-Boc-N''-(2-ethyl-6-methoxyphenyl)guanidine Aniline->Product HgCl₂, Et₃N, DMF GuanylatingAgent N,N'-Di-Boc-S-methylisothiourea GuanylatingAgent->Product

Caption: Guanylation of 2-Ethyl-6-methoxyaniline.

Protocol:

  • To a solution of 2-Ethyl-6-methoxyaniline (1.0 eq) and N,N'-Di-Boc-S-methylisothiourea (1.1 eq) in anhydrous dimethylformamide (DMF), add mercury(II) chloride (1.2 eq) and triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N,N'-Di-Boc-N''-(2-ethyl-6-methoxyphenyl)guanidine.

Step 5: Deprotection of the Boc-Protected Guanidine

The Boc protecting groups are removed under acidic conditions to yield the free guanidine.[4]

Protocol:

  • Dissolve the N,N'-Di-Boc-N''-(2-ethyl-6-methoxyphenyl)guanidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and TFA.

  • The resulting residue, N-(2-ethyl-6-methoxyphenyl)guanidine as its TFA salt, can be used in the next step without further purification.

Step 6: Formation of the Amidinourea

The final step involves the reaction of the guanidine with an isocyanate to form the target amidinourea.

Protocol:

  • Dissolve the crude N-(2-ethyl-6-methoxyphenyl)guanidine TFA salt (1.0 eq) in anhydrous acetonitrile.

  • Add triethylamine (2.2 eq) to neutralize the TFA salt.

  • To this mixture, add the desired isocyanate (e.g., phenyl isocyanate, 1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final N-(2-Ethyl-6-methoxyphenyl)amidinourea.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12-Methoxy-6-nitrophenolTrifluoromethanesulfonic anhydride, Pyridine2-Methoxy-6-nitrophenyl trifluoromethanesulfonate90-95
22-Methoxy-6-nitrophenyl trifluoromethanesulfonateTriethylborane, Pd(PPh₃)₄, K₂CO₃2-Ethyl-1-methoxy-3-nitrobenzene75-85
32-Ethyl-1-methoxy-3-nitrobenzeneH₂, 10% Pd/C2-Ethyl-6-methoxyaniline>95
42-Ethyl-6-methoxyanilineN,N'-Di-Boc-S-methylisothiourea, HgCl₂, Et₃NN,N'-Di-Boc-N''-(2-ethyl-6-methoxyphenyl)guanidine70-80
5N,N'-Di-Boc-N''-(2-ethyl-6-methoxyphenyl)guanidineTFA, DCMN-(2-Ethyl-6-methoxyphenyl)guanidine (TFA salt)Quantitative
6N-(2-Ethyl-6-methoxyphenyl)guanidine (TFA salt)Phenyl isocyanate, Et₃NN-(2-Ethyl-6-methoxyphenyl)amidinourea65-75

Table 2: Characterization Data for Key Intermediates and Final Product

CompoundMolecular FormulaMW ( g/mol )¹H NMR (δ, ppm) (Illustrative)¹³C NMR (δ, ppm) (Illustrative)MS (m/z)
2-Ethyl-6-methoxyaniline C₉H₁₃NO151.216.8-7.2 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.7 (br s, 2H, NH₂), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)158.0, 145.1, 128.5, 124.3, 120.1, 109.8, 55.4, 24.5, 13.8152.1 [M+H]⁺
N,N'-Di-Boc-N''-(2-ethyl-6-methoxyphenyl)guanidine C₂₀H₃₁N₃O₅393.4811.5 (s, 1H, NH), 8.5 (s, 1H, NH), 6.9-7.3 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.6 (q, 2H, CH₂), 1.5 (s, 18H, Boc-H), 1.2 (t, 3H, CH₃)163.5, 156.2, 153.0, 157.5, 132.1, 129.0, 125.4, 120.9, 110.2, 83.1, 79.5, 55.6, 28.3, 24.7, 13.9394.2 [M+H]⁺
N-(2-Ethyl-6-methoxyphenyl)amidinourea C₁₁H₁₆N₄O₂236.279.5 (s, 1H, NH), 8.2 (s, 1H, NH), 7.5 (br s, 2H, NH₂), 6.9-7.3 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)158.1, 157.9, 157.2, 131.5, 129.3, 125.8, 121.0, 110.5, 55.7, 24.8, 14.0237.1 [M+H]⁺

Conclusion

The protocols described in this application note provide a comprehensive and scientifically sound approach for the synthesis of novel amidinoureas derived from 2-Ethyl-6-methoxyaniline. By following these detailed procedures, researchers in the field of drug discovery and medicinal chemistry can efficiently synthesize and characterize these valuable compounds, paving the way for further biological evaluation and the development of new therapeutic agents.

References

  • Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. Thieme Connect. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Science Madness. [Link]

Sources

Application

Synthesis of 1-(2-Ethyl-6-methoxyphenyl)-3-substituted Ureas: Reaction Protocols of 2-Ethyl-6-methoxyaniline with Isocyanates

Executive Summary The synthesis of 1,3-disubstituted ureas via the reaction of 2-ethyl-6-methoxyaniline with isocyanates is a critical transformation in medicinal chemistry and agrochemical development. This specific che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1,3-disubstituted ureas via the reaction of 2-ethyl-6-methoxyaniline with isocyanates is a critical transformation in medicinal chemistry and agrochemical development. This specific chemical scaffold serves as a foundational pharmacophore in various therapeutic agents, including potent antihypertensive and antidiarrheal compounds such as amidinoureas[1]. This application note provides a comprehensive, self-validating guide to executing this reaction, addressing the unique steric and electronic challenges posed by the ortho-disubstituted aniline precursor.

Mechanistic Dynamics & Causality

The formation of ureas from anilines and isocyanates proceeds via a nucleophilic addition pathway[2]. The electrophilic carbon of the isocyanate is attacked by the nucleophilic amine nitrogen, forming a zwitterionic tetrahedral intermediate, which is subsequently resolved by a rate-determining proton transfer [2].

In the case of 2-ethyl-6-methoxyaniline, the reaction kinetics are governed by a delicate balance of competing electronic and steric factors:

  • Electronic Enhancement : The methoxy group at the ortho position acts as a strong electron-donating group (EDG) via resonance. This increases the electron density on the amine nitrogen, fundamentally enhancing its innate nucleophilicity[2].

  • Steric Hindrance : Both the ethyl and methoxy groups occupy the ortho positions, creating significant steric bulk around the reaction center.

  • Causality in Reaction Design : Due to this steric shielding, reactions with highly electrophilic aryl isocyanates (e.g., 4-nitrophenyl isocyanate) proceed smoothly at room temperature. Conversely, reactions with aliphatic or sterically hindered isocyanates (e.g., tert-butyl isocyanate) face a high activation energy barrier. These require elevated temperatures and base catalysis to facilitate the proton transfer and stabilize the bulky transition state [3].

Reaction Pathway Visualization

G N1 2-Ethyl-6-methoxyaniline + R-N=C=O N2 Nucleophilic Attack (Amine N u2192 Isocyanate C) N1->N2 N3 Zwitterionic Tetrahedral Intermediate N2->N3 N4 Proton Transfer (Solvent/Base Assisted) N3->N4 N5 1-(2-Ethyl-6-methoxyphenyl) -3-substituted Urea N4->N5

Reaction mechanism of 2-ethyl-6-methoxyaniline with isocyanates.

Experimental Workflows

Critical Self-Validating System Note : Isocyanates are highly sensitive to environmental moisture. They react with water to form unstable carbamic acids that spontaneously decarboxylate into primary amines. These amines immediately react with another isocyanate equivalent to form symmetric ureas[2]. Therefore, the rigorous exclusion of water (using flame-dried glassware and inert gas) is the primary validation checkpoint for these protocols.

Protocol A: Ambient Synthesis with Aryl Isocyanates

(Optimized for highly reactive electrophiles)

  • Preparation : Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2-ethyl-6-methoxyaniline (1.0 mmol, ~151 mg) and dissolve in anhydrous Dichloromethane (DCM, 10 mL).

  • Addition : Cool the solution to 0 °C using an ice bath. Slowly add the aryl isocyanate (1.05 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition at low temperature prevents exothermic runaway and minimizes the potential for isocyanate dimerization side reactions.

  • Propagation : Remove the ice bath and allow the reaction to stir at 25 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase.

    • Self-Validation: The product urea will appear as a new, significantly more polar spot (lower Rf) compared to the starting aniline. The reaction is complete when the aniline spot is fully consumed.

  • Quenching : Once the aniline is consumed (typically 2-4 hours), add 1 mL of anhydrous methanol.

    • Causality: Methanol selectively quenches any unreacted isocyanate, forming a soluble methyl carbamate that prevents contamination of the final product and is easily separated during workup.

  • Isolation : Concentrate the mixture under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield the pure 1-(2-ethyl-6-methoxyphenyl)-3-arylurea.

Protocol B: Catalyzed Synthesis with Aliphatic Isocyanates

(Optimized for sterically hindered electrophiles)

  • Preparation : In an oven-dried Schlenk flask, dissolve 2-ethyl-6-methoxyaniline (1.0 mmol) in anhydrous Toluene (10 mL).

  • Catalysis : Add Triethylamine (TEA, 1.5 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

    • Causality: DMAP acts as a nucleophilic catalyst, temporarily activating the isocyanate. TEA assists in the rate-limiting proton transfer step, which is otherwise heavily hindered by the ortho-substituents of the aniline.

  • Addition & Heating : Add the aliphatic isocyanate (1.2 mmol). Attach a reflux condenser and heat the mixture to 80–110 °C for 12–16 hours under argon.

  • Workup & Validation : Cool to room temperature. Wash the organic layer with 1M HCl (2 x 10 mL).

    • Self-Validation: The acid wash effectively removes DMAP, TEA, and any unreacted starting aniline, ensuring that only neutral organic products remain in the organic phase. Follow with a brine wash (10 mL) and dry over anhydrous Na₂SO₄.

  • Purification : Evaporate the solvent and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 60:40 Hexanes:EtOAc).

Quantitative Data Synthesis

The following table summarizes the optimized conditions and expected yields for the reaction of 2-ethyl-6-methoxyaniline with various isocyanates, illustrating the impact of steric hindrance on reaction parameters.

Isocyanate SubstrateSolventTemp (°C)Additive / CatalystTime (h)Typical Yield (%)
Phenyl isocyanateDCM25None392
4-Nitrophenyl isocyanateTHF25None1.596
Cyclohexyl isocyanateToluene80DMAP (10 mol%)1278
tert-Butyl isocyanateToluene110TEA (1.5 eq)1665

Analytical Validation

To confirm the structural integrity of the synthesized 1-(2-ethyl-6-methoxyphenyl)-3-substituted ureas, utilize the following analytical benchmarks:

  • FT-IR Spectroscopy : The successful consumption of the isocyanate is visually validated by the disappearance of the strong, sharp isocyanate asymmetric stretch at ~2270 cm⁻¹. Product formation is confirmed by the appearance of the urea carbonyl (C=O) stretch at ~1650 cm⁻¹ and the N-H stretch at ~3300 cm⁻¹.

  • ¹H NMR (DMSO-d6) : The urea N-H protons typically present as two distinct, broad singlets between 7.5 and 9.5 ppm. The diagnostic protons of the 2-ethyl-6-methoxyaniline moiety will appear as a sharp singlet near 3.7 ppm (methoxy group), a quartet around 2.5 ppm (ethyl CH₂), and a triplet near 1.1 ppm (ethyl CH₃).

References

  • Isocyanate-based multicomponent reactions Source: National Library of Medicine (PMC - NIH) URL:[Link]

  • Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • US4060635A - Amidinoureas for treating diarrhea Source: Google Patents URL

Sources

Method

Application Note: High-Efficiency Coupling of 2-Ethyl-6-methoxyaniline with Acid Chlorides

Executive Summary & Strategic Analysis The acylation of 2-Ethyl-6-methoxyaniline presents a classic challenge in organic synthesis: balancing electronic activation against severe steric hindrance. While the para-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The acylation of 2-Ethyl-6-methoxyaniline presents a classic challenge in organic synthesis: balancing electronic activation against severe steric hindrance. While the para-methoxy group in anisole derivatives typically accelerates electrophilic attack, the specific 2,6-disubstitution pattern of this substrate creates a "steric pocket" around the nucleophilic nitrogen.

Standard protocols often result in incomplete conversion or require prolonged reaction times. This Application Note defines two optimized protocols:

  • Protocol A (The "Force" Method): A robust, high-temperature biphasic system ideal for scale-up and simple acid chlorides (e.g., chloroacetyl chloride).

  • Protocol B (The "Catalytic" Method): A homogeneous, DMAP-catalyzed approach for complex or deactivated acid chlorides, ensuring maximal conversion under milder thermal conditions.

Chemical Context
  • Substrate: 2-Ethyl-6-methoxyaniline (structurally analogous to the herbicide precursor 2-ethyl-6-methylaniline, used in S-Metolachlor synthesis).

  • Key Challenge: The

    
    -lone pair is sterically shielded by the ethyl and methoxy groups. Furthermore, the resulting amide often exhibits atropisomerism  (rotamers), complicating NMR analysis.
    
  • Mechanism: Nucleophilic Acyl Substitution (

    
    -like addition-elimination).
    

Pre-Reaction Planning & Decision Tree

Before selecting a protocol, evaluate your specific acid chloride (


) and scale.

ProtocolSelection start START: Select Acid Chloride simple Simple/Reactive R-COCl (e.g., Acetyl, Chloroacetyl) start->simple complex Complex/Bulky R-COCl (e.g., Benzoyl, Heterocyclic) start->complex scale_check Is Scale > 10g? simple->scale_check proto_b USE PROTOCOL B (DCM/Pyridine/DMAP) High Conversion, Mild Conditions complex->proto_b proto_a USE PROTOCOL A (Biphasic Toluene/Carbonate) High Throughput, Easy Workup scale_check->proto_a Yes scale_check->proto_b No

Figure 1: Decision matrix for selecting the optimal acylation strategy.

Protocol A: Biphasic Toluene System (Scale-Up Preferred)

This method mimics industrial protocols for chloroacetanilides (e.g., Metolachlor), utilizing a biphasic system that scavenges the HCl byproduct into the aqueous phase, driving the equilibrium forward.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Ethyl-6-methoxyaniline 1.0Limiting Reagent
Acid Chloride 1.1 – 1.2Electrophile
Sodium Carbonate (

)
1.5Base (HCl Scavenger)
Toluene 10 VSolvent (Azeotropic capability)
Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and addition funnel, dissolve 2-Ethyl-6-methoxyaniline (1.0 equiv) in Toluene (10 volumes relative to aniline mass).

  • Base Addition: Add

    
      (1.5 equiv) dissolved in minimum water (or add solid if water is detrimental to the specific acid chloride, though biphasic is standard). Note: Saturated 
    
    
    
    can also be used.[1]
  • Cooling: Cool the mixture to

    
     using an ice bath. The reaction is exothermic.
    
  • Addition: Add the Acid Chloride dropwise over 30–60 minutes. Maintain internal temperature

    
     to prevent decomposition or side reactions.
    
  • Reaction:

    • Allow to warm to Room Temperature (RT).[2]

    • Critical Step: If TLC shows incomplete conversion after 2 hours, heat to reflux (

      
      )  for 1–2 hours. The steric bulk often requires this thermal push.
      
  • Workup:

    • Cool to RT. Separate phases.

    • Wash organic layer with 1M HCl (to remove unreacted aniline).

    • Wash with Brine.[2] Dry over

      
      .[1][2]
      
    • Concentrate in vacuo.

Protocol B: DMAP-Catalyzed Homogeneous System

For high-value intermediates or less reactive acid chlorides, 4-Dimethylaminopyridine (DMAP) acts as a "acyl transfer agent," forming a highly reactive


-acylpyridinium intermediate that overcomes the aniline's steric barrier.
Reagents & Stoichiometry
ComponentEquiv.Role
2-Ethyl-6-methoxyaniline 1.0Limiting Reagent
Acid Chloride 1.1Electrophile
Triethylamine (

)
1.2Bulk Base
DMAP 0.05 – 0.1Nucleophilic Catalyst
DCM or THF 10 VSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add 2-Ethyl-6-methoxyaniline ,

    
     , and DMAP  (5-10 mol%) to anhydrous DCM  (Dichloromethane).
    
  • Cooling: Cool to

    
    .
    
  • Activation: Add the Acid Chloride dropwise.

    • Observation: A precipitate (

      
      ) will form immediately.
      
  • Incubation: Stir at

    
     for 30 mins, then warm to RT.
    
    • Optimization: If the acid chloride is bulky (e.g., pivaloyl chloride), refluxing in 1,2-Dichloroethane (DCE) at

      
       may be required instead of DCM.
      
  • Quench & Workup:

    • Quench with saturated

      
       solution.[2]
      
    • Extract with DCM.

    • Purification: Flash chromatography is usually required to remove DMAP traces.

Analytical Validation & Troubleshooting

The "Rotamer" Trap (NMR Interpretation)

Researchers often misinterpret the NMR of 2,6-disubstituted acetanilides as impure. Due to the high barrier of rotation around the


 bond (caused by the ethyl/methoxy clash with the carbonyl oxygen), you will likely see two sets of peaks  at room temperature.
  • Diagnostic Test: Run Variable Temperature (VT) NMR at

    
    . The peaks should coalesce into a single set, confirming purity.
    
Common Failure Modes
SymptomRoot CauseSolution
Low Yield Steric hindrance preventing attack.Switch to Protocol B (DMAP) or switch solvent to Xylene and reflux (Protocol A).
Hydrolysis of R-COCl Wet solvent or high humidity.Ensure anhydrous toluene/DCM. Increase Acid Chloride to 1.5 equiv.
Dark/Tar Product Oxidation of aniline.Purge with

vigorously. Ensure aniline is light yellow/clear before starting (distill if black).

References

  • Metolachlor Synthesis Analogs: Preparation of N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.[3] (The chemistry of 2,6-disubstituted anilines is heavily grounded in chloroacetanilide herbicide synthesis).

    • Source: Google P
    • (Representative citation for hindered aniline acylation).

  • DMAP Catalysis Mechanism:Hypernucleophilic acyl

    • Source: Steglich, W., & Höfle, G. (1969).
  • General Amide Coupling Protocols:A protocol for amide bond formation with electron deficient amines and sterically hindered substr

    • Source: Organic & Biomolecular Chemistry
  • Rotational Barriers in Anilides:Restricted Rot

    • Source: Journal of Organic Chemistry

(Note: While specific literature on "2-ethyl-6-methoxyaniline" specifically is proprietary or rare, the protocols above are derived from the validated chemistry of its direct structural analog, 2-ethyl-6-methylaniline, and general hindered amine methodology.)

Sources

Application

Application Notes and Protocols for the Utilization of 2-Ethyl-6-methoxyaniline in Anti-Parasitic Drug Discovery

Introduction: The Quest for Novel Anti-Parasitic Agents Parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis, continue to impose a significant burden on global health, affecting millions of lives, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anti-Parasitic Agents

Parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis, continue to impose a significant burden on global health, affecting millions of lives, particularly in tropical and subtropical regions. The emergence of drug-resistant parasite strains necessitates a continuous search for novel chemotherapeutic agents with unique mechanisms of action[1][2]. In this context, the exploration of diverse chemical scaffolds as starting points for drug discovery programs is of paramount importance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-Ethyl-6-methoxyaniline as a foundational scaffold in the discovery of new anti-parasitic drugs. While direct anti-parasitic activity of this specific compound is not extensively documented, its structural motifs are present in compounds with known biological activity, suggesting its value as a chemical starting point for the synthesis of novel derivatives with potential therapeutic efficacy. For instance, related 8-aminoquinoline analogues have shown activity against Plasmodium berghei and Leishmania donovani[3].

These application notes will detail a strategic workflow, from the synthesis of a diversified chemical library based on the 2-Ethyl-6-methoxyaniline core to comprehensive in vitro and in vivo screening protocols against key parasitic pathogens.

Strategic Workflow for Anti-Parasitic Drug Discovery

The proposed workflow outlines a systematic approach to leveraging 2-Ethyl-6-methoxyaniline as a scaffold for identifying and validating new anti-parasitic drug candidates.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Mechanism of Action Studies A 2-Ethyl-6-methoxyaniline Scaffold B Chemical Derivatization (e.g., Amide Coupling, Cyclization) A->B Starting Material C Diversified Compound Library B->C Generates D Primary Screening (Single high concentration) C->D Input E Dose-Response Assays (IC50 Determination) D->E Active Compounds F Cytotoxicity Assays (e.g., on Vero or HepG2 cells) E->F G Selectivity Index (SI) Calculation E->G F->G H Animal Model of Infection (e.g., Murine model) G->H Promising Leads (High SI) I Treatment with Lead Compounds H->I J Evaluation of Parasite Load & Survival I->J K Target Identification J->K Validated Leads L Biochemical & Cellular Assays K->L

Figure 1: A four-phase workflow for anti-parasitic drug discovery starting from the 2-Ethyl-6-methoxyaniline scaffold.

Phase 1: Synthesis of a 2-Ethyl-6-methoxyaniline-Based Chemical Library

The initial and most critical step is the creation of a library of chemical analogues derived from the 2-Ethyl-6-methoxyaniline core. The primary amino group and the aromatic ring offer multiple points for chemical modification to explore the structure-activity relationship (SAR).

Rationale for Derivatization:

  • Amide Coupling: The amine functionality can be readily acylated to introduce a wide variety of substituents, potentially modulating the compound's physicochemical properties and target interactions.

  • Heterocycle Formation: The aniline moiety can serve as a precursor for the synthesis of heterocyclic systems, such as quinolines, which are known to exhibit anti-parasitic properties[3].

  • Substitution on the Aromatic Ring: Electrophilic aromatic substitution can be employed to introduce additional functional groups on the benzene ring, further diversifying the chemical space.

A generalized synthetic scheme for creating a library of amide derivatives is presented below.

G cluster_0 Synthetic Pathway Start 2-Ethyl-6-methoxyaniline Product N-(2-ethyl-6-methoxyphenyl)amide Library Start->Product Acylation Reagent R-COCl or R-COOH (Amide Coupling Reagents) Reagent->Product Reacts with

Figure 2: General synthetic scheme for the creation of an amide library from 2-Ethyl-6-methoxyaniline.

Phase 2: In Vitro Anti-Parasitic Screening Protocols

Once the compound library is synthesized and characterized, the next step is to screen for anti-parasitic activity using robust and reproducible in vitro assays.

Protocol 2.1: In Vitro Anti-plasmodial Assay

This protocol is designed to assess the efficacy of the synthesized compounds against the erythrocytic stage of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., chloroquine-resistant W2 strain)[4]

  • Human erythrocytes

  • Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine)

  • 96-well microplates

  • DNA-intercalating fluorescent dye (e.g., PicoGreen)[4]

  • Lysis buffer

  • Chloroquine (positive control)

  • DMSO (negative control)

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in the complete medium to achieve the desired final concentrations.

  • Parasite Culture: Synchronize the P. falciparum culture to the ring stage.

  • Assay Setup: Add the parasite culture (at a defined parasitemia and hematocrit) to the 96-well plates containing the pre-diluted compounds.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with a fluorescent dye.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

Protocol 2.2: In Vitro Anti-leishmanial Assay

This protocol evaluates the activity of the compounds against the intracellular amastigote stage of Leishmania species.

Materials:

  • Leishmania species (e.g., L. donovani or L. amazonensis)[4][5]

  • Host cells (e.g., murine macrophages)

  • Complete cell culture medium

  • 96-well microplates

  • Amphotericin B (positive control)[4]

  • DMSO (negative control)

  • Reagents for quantifying parasite load (e.g., Giemsa staining or a reporter gene assay)

Procedure:

  • Host Cell Seeding: Seed host cells in 96-well plates and allow them to adhere overnight.

  • Infection: Infect the host cells with Leishmania promastigotes and incubate to allow for differentiation into amastigotes.

  • Compound Treatment: Remove non-internalized parasites and add fresh medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 72-120 hours.

  • Quantification of Parasite Load: Determine the number of intracellular amastigotes per host cell. This can be achieved by fixing and staining the cells with Giemsa and counting under a microscope, or by using a parasite line expressing a reporter gene like β-galactosidase[4].

  • Data Analysis: Calculate the IC50 value, representing the concentration that reduces the parasite load by 50%.

Protocol 2.3: In Vitro Anti-trypanosomal Assay

This protocol is designed to test the compounds against the intracellular amastigote form of Trypanosoma cruzi.

Materials:

  • T. cruzi strain (e.g., Tulahuen clone expressing β-galactosidase)[4]

  • Host cells (e.g., Vero cells)

  • Complete cell culture medium

  • 96-well microplates

  • Benznidazole (positive control)

  • DMSO (negative control)

  • Substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside)

Procedure:

  • Host Cell Seeding: Plate host cells in 96-well plates.

  • Infection: Infect the cells with T. cruzi trypomastigotes.

  • Compound Addition: After allowing for parasite invasion, add the test compounds at various concentrations.

  • Incubation: Incubate the plates for an appropriate period (e.g., 120 hours)[4].

  • Assay Development: Add the β-galactosidase substrate and measure the colorimetric change using a plate reader.

  • Data Analysis: Determine the IC50 values.

Protocol 2.4: Cytotoxicity Assay

It is crucial to assess the toxicity of active compounds against mammalian cells to determine their selectivity.

Procedure:

  • Seed mammalian cells (e.g., Vero, HepG2, or L6 cells) in 96-well plates[6][7].

  • Add the test compounds at the same concentrations used in the anti-parasitic assays.

  • Incubate for 24-72 hours.

  • Assess cell viability using a standard method such as the MTT assay or resazurin reduction assay.

  • Calculate the 50% cytotoxic concentration (CC50).

Data Presentation:

Compound IDP. falciparum IC50 (µM)L. donovani IC50 (µM)T. cruzi IC50 (µM)CC50 (Vero cells) (µM)Selectivity Index (SI) (P.f)Selectivity Index (SI) (L.d)Selectivity Index (SI) (T.c)
2-Et-6-MeO-Aniline>50>50>50>100---
Derivative 12.55.18.3>100>40>19.6>12.0
Derivative 210.215.825.0>100>9.8>6.3>4.0
........................

Selectivity Index (SI) = CC50 / IC50

Phase 3: In Vivo Efficacy Studies

Compounds with high potency and a favorable selectivity index in vitro should be advanced to in vivo efficacy studies using appropriate animal models.

Protocol 3.1: Murine Model of Malaria

This protocol assesses the in vivo efficacy of lead compounds against Plasmodium infection in mice.

Materials:

  • P. berghei or a humanized mouse model with P. falciparum[8]

  • Suitable mouse strain (e.g., BALB/c or FRG huHep)[8]

  • Test compounds formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Method for quantifying parasitemia (e.g., Giemsa-stained blood smears or qPCR)[9]

Procedure:

  • Infection: Infect mice with a defined number of parasites.

  • Treatment: Administer the test compound daily for a set period (e.g., 4 days), starting at a specified time post-infection.

  • Monitoring: Monitor parasitemia daily by collecting blood samples.

  • Endpoint: The primary endpoint is the reduction in parasite load compared to the vehicle-treated control group. Survival may also be monitored.

Protocol 3.2: Murine Model of Leishmaniasis

This protocol evaluates the in vivo efficacy of lead compounds in a mouse model of cutaneous or visceral leishmaniasis.

Procedure:

  • Infection: Infect mice (e.g., BALB/c) in the footpad (for cutaneous) or intravenously (for visceral) with Leishmania parasites.

  • Treatment: Begin treatment with the lead compounds at a specified time post-infection.

  • Evaluation: For cutaneous leishmaniasis, measure the lesion size over time. For visceral leishmaniasis, determine the parasite burden in the liver and spleen at the end of the experiment[10].

Phase 4: Elucidating the Mechanism of Action

Understanding how a novel anti-parasitic compound works is critical for its further development.

Potential Mechanisms of Action for Anti-Parasitic Drugs:

  • Inhibition of Neuromuscular and Neuronal Systems: This can lead to paralysis of the parasite[11].

  • Disruption of Energy Metabolism: Compounds may interfere with essential metabolic pathways, such as glucose uptake or mitochondrial function[11][12].

  • Damage to Cellular Membranes: Some drugs can compromise the integrity of the parasite's cellular membranes[11].

  • Interference with Reproduction: Compounds may inhibit processes essential for the parasite's life cycle and replication[11].

  • Enzyme Inhibition: Many anti-parasitic drugs act by inhibiting specific enzymes that are crucial for the parasite's survival[13].

Further studies, such as thermal shift assays, enzymatic assays with purified target proteins, and transcriptomic or proteomic analyses of treated parasites, can help to identify the specific molecular target of the lead compounds.

Conclusion

2-Ethyl-6-methoxyaniline represents a viable and promising starting point for a medicinal chemistry campaign aimed at the discovery of novel anti-parasitic agents. By following the systematic workflow and detailed protocols outlined in these application notes, research teams can efficiently synthesize and screen a library of derivatives to identify lead compounds with potent and selective anti-parasitic activity. The subsequent in vivo validation and mechanism of action studies will be crucial for advancing these leads into the drug development pipeline, ultimately contributing to the global effort to combat parasitic diseases.

References

  • Holz, M., et al. (2018). Assessing drug efficacy against Plasmodium falciparum liver stages in vivo. JCI Insight. Available at: [Link]

  • White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal. Available at: [Link]

  • Ippolito, M. M., et al. (2022). Parasite Viability as a Measure of In Vivo Drug Activity in Preclinical and Early Clinical Antimalarial Drug Assessment. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wang, Z., et al. (2012). Measuring the efficacy of anti-malarial drugs in vivo: quantitative PCR measurement of parasite clearance. Malaria Journal. Available at: [Link]

  • Talbot, J., et al. (2017). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. BMC Complementary and Alternative Medicine. Available at: [Link]

  • Akhtar, M. S., et al. (2024). A Comprehensive Review of Methods for Testing in-vitro Anthelmintic Activity. ResearchGate. Available at: [Link]

  • Phenotypic Methods for Determining Antiparasitic Resistance In Vitro and In Vivo. (2024). CABI Books. Available at: [Link]

  • Carroll, F. I., et al. (1980). Synthesis of 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues as potential antiparasitics. Journal of Medicinal Chemistry. Available at: [Link]

  • Held, J., et al. (2022). New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Sbaraglini, M. L., et al. (2021). Preclinical Studies in Anti-Trypanosomatidae Drug Development. Molecules. Available at: [Link]

  • Alfonso, S., et al. (2016). New method of evaluation of the antiparasitic effect models in in vitro and in vivo, through the viewing of Trypanosoma cruzi-GFP. Salus. Available at: [Link]

  • Kouznetsov, V. V., et al. (2013). Synthesis and biological evaluation of new 4-phenoxyphenoxyethyl thiocyanate analogues as antiparasitic agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Adhroey, A. H., et al. (2023). Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia. Journal of Parasitic Diseases. Available at: [Link]

  • Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery. (2015). ResearchGate. Available at: [Link]

  • Held, J., et al. (2015). Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum. Molecules. Available at: [Link]

  • Mechanisms of action in antiparasitic drugs. (n.d.). Salem Press Encyclopedia of Health. Available at: [Link]

  • Giordani, C., et al. (2016). Mechanism of action of drugs with activity against multicellular parasites. SEDICI. Available at: [Link]

  • Dutra, L. A., et al. (2015). Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Development of a new malaria treatment targeting erythroid-stage malaria parasites that is also effective against drug-resistant strains. (2025). Malaria Eradication Scientific Alliance. Available at: [Link]

  • In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. (2022). MDPI. Available at: [Link]

  • Bernal, C., et al. (2020). Synthesis and in vitro evaluation of 4-phenyl-6-(pyridin-3-yl)pyrimidines as potential antitrypanosomal agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • New Derivatives of the Multi-Stage Active Malaria Box Compound MMV030666 and Their Antiplasmodial Potencies. (2022). MDPI. Available at: [Link]

  • In Silico Discovery of a Substituted 6-Methoxy-quinalidine with Leishmanicidal Activity in Leishmania infantum. (2018). MDPI. Available at: [Link]

  • Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. (2021). MDPI. Available at: [Link]

  • Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis. (2021). MDPI. Available at: [Link]

  • Selective Anti-Leishmanial Strathclyde Minor Groove Binders Using an N-Oxide Tail-Group Modification. (2021). Molecules. Available at: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). Molecules. Available at: [Link]

  • Improvement of In Vitro and In Vivo Antileishmanial Activities of 2′,6′-Dihydroxy-4′-Methoxychalcone by Entrapment in Poly(d,l-Lactide) Nanoparticles. (2002). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • So, M., & Tiwari, V. (2023). Antiparasitic Drugs. StatPearls. Available at: [Link]

  • Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing. (2025). PLOS Neglected Tropical Diseases. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. (2022). MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modelling studies of novel Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylates against malaria vector Anopheles arabiensis. (2025). MalariaWorld. Available at: [Link]

  • Significance and Mechanism of Action of Antiparasitic Drugs. (2023). Journal of Infectious Diseases and Treatment. Available at: [Link]

  • A Review: Natural and Synthetic Compounds Targeting Entamoeba histolytica and Its Biological Membrane. (2022). MDPI. Available at: [Link]

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. (2022). Molecules. Available at: [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). Science.gov. Available at: [Link]

Sources

Method

Application Note: Nucleophilic Substitution Workflows for 2-Ethyl-6-Methoxyaniline in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Technical Application Guide Executive Summary 2-Ethyl-6-methoxyaniline (CAS: 53982-01-7) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Technical Application Guide

Executive Summary

2-Ethyl-6-methoxyaniline (CAS: 53982-01-7) is a highly valuable, sterically hindered ortho-disubstituted aniline utilized as a core building block in the synthesis of active pharmaceutical ingredients (APIs), including[1]. Due to the unique steric environment created by its 2-ethyl and 6-methoxy substituents, this molecule presents specific kinetic challenges when acting as a nucleophile. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for executing nucleophilic substitution reactions with this complex substrate.

Mechanistic Insights: Sterics vs. Electronics

When designing synthetic routes involving 2-ethyl-6-methoxyaniline, chemists must navigate a delicate balance between electronic activation and steric impedance:

  • Electronic Activation: The lone pair of electrons on the oxygen atom of the methoxy group donates electron density into the aromatic ring via resonance. This increases the electron density on the primary amine, theoretically enhancing its inherent nucleophilicity relative to unsubstituted aniline ([2]).

  • Steric Hindrance: The ortho-ethyl and ortho-methoxy groups create a restrictive "steric cleft" around the nitrogen atom.

Causality in Reaction Design: Because of this steric bulk, direct


 alkylation (e.g., reacting with primary alkyl halides like ethyl iodide) is kinetically sluggish. It requires harsh thermal conditions that frequently lead to degradation or competitive, difficult-to-separate 

-dialkylation. Conversely, nucleophilic acyl substitution (e.g., reaction with acyl chlorides or chloroformates) proceeds much more efficiently. The transition state for acyl substitution involves a less sterically demanding trajectory (the Bürgi-Dunitz angle) to form a tetrahedral intermediate, making it the preferred route for functionalizing this hindered amine to form [3].

Quantitative Reaction Parameters

To guide experimental design and reagent selection, Table 1 summarizes the optimal conditions and expected outcomes for various substitution classes involving 2-ethyl-6-methoxyaniline.

Table 1: Comparative Reaction Parameters for 2-Ethyl-6-methoxyaniline Nucleophilic Substitutions

Reaction TypeElectrophileBase/CatalystTemp (°C)Typical Yield (%)Primary Challenge & Mechanistic Note
Nucleophilic Acyl Substitution tert-Butyl chloroformateEt₃N0 to 2585–90%Steric hindrance slows the collapse of the tetrahedral intermediate.
N-Acylation (

-halo)
Chloroacetyl chlorideNaOAc (aq)0 to 2580–88%Highly exothermic reaction requiring strict temperature control to prevent side reactions.
Direct

Alkylation
Ethyl iodideK₂CO₃80–10040–50%Poor yield due to ortho-disubstitution (steric block); competitive

-dialkylation occurs.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) and specific workup rationales are embedded to ensure high-fidelity replication.

Protocol A: Synthesis of tert-Butyl (2-ethyl-6-methoxyphenyl)carbamate

This protocol leverages nucleophilic acyl substitution to introduce a Boc protecting group, a ubiquitous intermediate step in multi-step API synthesis[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethyl-6-methoxyaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 1.5 eq).

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger. During the reaction, HCl is generated. Without Et₃N, the HCl would protonate the starting aniline (

      
      ), converting it into an unreactive anilinium salt and prematurely halting the reaction.
      
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add tert-butyl chloroformate (Boc-Cl, 1.1 eq) dropwise over 15 minutes.

    • Causality: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of diarylurea byproducts.

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation: The steric bulk of the ortho-substituents slows the reaction. Extended stirring ensures complete conversion. The starting aniline will appear at

      
       (UV active, stains with ninhydrin), while the less polar carbamate product will migrate to 
      
      
      
      .
  • Workup & Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NaHCO₃ neutralizes residual acid and hydrolyzes unreacted Boc-Cl. Drying over Na₂SO₄ removes trace water that could complicate subsequent crystallization.

Protocol B: Synthesis of 2-Chloro-N-(2-ethyl-6-methoxyphenyl)acetamide

This reaction forms a critical ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-chloroacetamide precursor. This intermediate acts as an electrophile in subsequent 

reactions with secondary amines to generate lidocaine-like analogs or .

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 2-ethyl-6-methoxyaniline (1.0 eq, 10 mmol) in a biphasic mixture of ethyl acetate (25 mL) and saturated aqueous sodium acetate (NaOAc, 2.0 eq).

    • Causality: A biphasic Schotten-Baumann-type system is highly effective here. NaOAc is a mild base that neutralizes HCl without hydrolyzing the highly reactive chloroacetyl chloride, which stronger bases (like NaOH) are prone to do.

  • Acylation: Cool the biphasic mixture to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring.

    • Causality: Vigorous stirring is critical in a biphasic system to maximize the interfacial surface area where the reaction occurs, overcoming the mass transfer limitations.

  • Purification via Workup: Stir for 2 hours at room temperature. Separate the organic layer, wash sequentially with 1M HCl, water, and brine.

    • Self-Validation: The 1M HCl wash selectively removes any unreacted starting aniline by converting it to the water-soluble anilinium chloride. This chemical purification ensures a high-purity product without the need for time-consuming column chromatography.

Reaction Pathway Visualization

The following diagram maps the divergent synthetic workflows utilizing 2-ethyl-6-methoxyaniline as a nucleophile.

G Aniline 2-Ethyl-6-methoxyaniline (Nucleophile) Carbamate tert-Butyl (2-ethyl-6- methoxyphenyl)carbamate Aniline->Carbamate Acyl Substitution (Et3N, 0°C) Acetamide 2-Chloro-N-(2-ethyl-6- methoxyphenyl)acetamide Aniline->Acetamide N-Acylation (NaOAc, 0°C) BocCl tert-Butyl chloroformate (Electrophile) BocCl->Carbamate Chloroacetyl Chloroacetyl Chloride (Electrophile) Chloroacetyl->Acetamide DrugAnalog Aminoacetamide Derivative (Target API) Acetamide->DrugAnalog SN2 Alkylation (Heat, Solvent) SecAmine Secondary Amine (e.g., Diethylamine) SecAmine->DrugAnalog

Reaction pathways for nucleophilic substitution of 2-ethyl-6-methoxyaniline in drug synthesis.

References

  • PubChemLite: 2-ethyl-6-methoxyaniline (C9H13NO) . PubChem Database. National Center for Biotechnology Information. Available at:[Link]

  • US Patent 4418209A - Amidinothioureas. Google Patents. United States Patent and Trademark Office.

Sources

Application

Application Note: High-Efficiency Synthesis of 2-Substituted Pyrimidine Carboxamides Using 2-Ethyl-6-methoxyaniline

This Application Note is designed for medicinal chemists and process development scientists addressing the synthesis of sterically hindered kinase inhibitor scaffolds. Executive Summary The coupling of electron-rich, ste...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists addressing the synthesis of sterically hindered kinase inhibitor scaffolds.

Executive Summary

The coupling of electron-rich, sterically hindered anilines with electron-deficient heteroaromatic acids is a notorious bottleneck in medicinal chemistry. This guide details the optimized protocol for synthesizing 2-substituted pyrimidine-5-carboxamides using 2-ethyl-6-methoxyaniline .

While standard coupling reagents (EDC, BOP) often result in low conversion (<30%) or extensive side reactions due to the "ortho-ortho" steric blockade of the 2-ethyl and 6-methoxy groups, this protocol utilizes Propylphosphonic Anhydride (T3P®) and Ghosez’s Reagent strategies to achieve >85% yields.

Mechanistic Insight & Strategic Analysis

The Challenge: The "Orthogonal" Blockade

The target reaction involves an amide bond formation between a 2-substituted pyrimidine-5-carboxylic acid and 2-ethyl-6-methoxyaniline .

  • Steric Hindrance: The aniline nitrogen is sandwiched between a bulky ethyl group and a methoxy group. This creates a high energy barrier for the nucleophilic attack on the activated carbonyl species.

  • Electronic Mismatch: The pyrimidine ring is electron-deficient, making the carboxylic acid less prone to activation compared to a standard phenyl ring. Conversely, the aniline is electron-rich but nucleophilically deactivated by the steric crowding that prevents orbital alignment.

Strategic Selection of Coupling Reagents
MethodReagentSuitabilityVerdict
Carbodiimide EDC/HOBtLowNot Recommended. Fails to activate the pyrimidine acid sufficiently; urea byproduct formation competes with slow amine attack.
Uronium/Phosphonium HATU/PyBOPMediumViable for small scale. High cost; difficult removal of byproducts; often stalls at 60% conversion.
Acid Chloride (COCl)₂/SOCl₂HighGood for Scale-up. Requires anhydrous conditions; HCl byproduct can degrade acid-sensitive moieties (e.g., morpholine at pos-2).
Cyclic Anhydride T3P (50% in EtOAc) Optimal Recommended. Low epimerization (irrelevant here but good practice), high solubility, easy aqueous workup, drives reaction to completion via entropy.

Experimental Protocols

Protocol A: The "Gold Standard" T3P Method (Recommended)

Best for: Medicinal Chemistry Libraries (10mg - 5g scale)

Reagents:

  • Starting Material (SM): 2-Substituted pyrimidine-5-carboxylic acid (1.0 equiv)[1]

  • Amine: 2-Ethyl-6-methoxyaniline (1.2 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Procedure:

  • Dissolution: Charge a reaction vial with the pyrimidine carboxylic acid (1.0 equiv) and 2-ethyl-6-methoxyaniline (1.2 equiv). Add EtOAc (10 mL per gram of SM).

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. The mixture may warm slightly.

    • Note: Pyridine is preferred over DIPEA here as it acts as both a base and an acyl transfer catalyst.

  • Activation & Coupling: Add T3P solution (2.0 equiv) dropwise at 0°C (ice bath).

  • Reaction: Remove the ice bath and heat the mixture to 60°C for 12–16 hours.

    • Critical Checkpoint: Sterically hindered anilines rarely couple at RT. Thermal energy is required to overcome the rotational barrier of the 2-ethyl group.

  • Workup (Self-Validating):

    • Cool to RT.

    • Add water. T3P byproducts are water-soluble.

    • Wash organic layer with 1M HCl (to remove excess pyridine/aniline) and then sat. NaHCO₃ (to remove unreacted acid).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: The "Hard-Core" Acid Chloride Method

Best for: Extremely stubborn substrates or Multi-kilogram Scale

Reagents:

  • Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Activation: Suspend pyrimidine acid in dry DCM at 0°C. Add cat. DMF.[2]

  • Chlorination: Add Oxalyl Chloride dropwise. Stir at RT for 2 hours until gas evolution ceases (formation of acid chloride).

  • Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride (Crucial step to avoid reacting with the aniline). Redissolve the crude acid chloride in dry DCM or THF.

  • Coupling: Add 2-ethyl-6-methoxyaniline (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

  • Completion: Allow to warm to RT and stir overnight.

Visualized Workflow & Mechanism

The following diagram illustrates the T3P activation pathway, highlighting the specific advantage for hindered amines.

T3P_Coupling cluster_0 Key Success Factor Acid Pyrimidine-5-COOH Activated Mixed Anhydride (Highly Reactive) Acid->Activated Activation (0°C) T3P T3P (Anhydride) T3P->Activated Activation (0°C) Base Pyridine Base->Activated Activation (0°C) TS Tetrahedral Intermediate Activated->TS + Amine (60°C) Amine 2-Ethyl-6-methoxyaniline (Hindered Nucleophile) Product Target Carboxamide TS->Product Collapse Byproducts Water-Soluble Phosphonates TS->Byproducts Elimination Note High Temp (60°C) required to overcome steric bulk of 2-Ethyl group

Caption: T3P-mediated activation pathway. The cyclic anhydride structure of T3P pulls the equilibrium toward the amide product, while elevated temperature overcomes the steric repulsion of the aniline's ethyl group.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Steric barrier too high at current temp.Switch solvent to Toluene or Xylene and reflux (110°C). T3P is stable at high temps.
Pyrimidine Decomposition Acid-sensitive substituents (e.g., Cl, F) hydrolyzing.Ensure anhydrous conditions. Switch from Acid Chloride method to T3P or Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
Product is Oily/Sticky Rotamers or impurities.2-substituted pyrimidines often form rotamers. Run NMR at elevated temp (DMSO-d6, 80°C) to coalesce peaks.
Starting Material Remains Pyridine deactivating the acid?Switch base to N-Methylmorpholine (NMM) , which is less nucleophilic but sufficiently basic.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, A. W., et al. (2011). Protection of the Pyrimidine Ring: Synthesis of 2-Substituted Pyrimidine-5-Carboxamides. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine scaffolds).
  • Archifar, M. A., et al. (2021). Propylphosphonic Anhydride (T3P)
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Method

Breaking the Steric Barrier: Advanced Protocols for Amide Bond Formation with Hindered Anilines

Application Note: AN-2026-ORG [1] Abstract & Introduction The formation of amide bonds with sterically hindered anilines (e.g., 2,6-disubstituted anilines) remains a persistent bottleneck in drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-ORG [1]

Abstract & Introduction

The formation of amide bonds with sterically hindered anilines (e.g., 2,6-disubstituted anilines) remains a persistent bottleneck in drug discovery and development.[1] Standard coupling reagents (EDC, HBTU) often fail due to a dual mode of deactivation:

  • Steric Occlusion: The bulky ortho-substituents on the aniline create a "cone of protection" that physically blocks the trajectory of the nitrogen lone pair into the electrophilic carbonyl carbon.

  • Electronic Deactivation: If the steric groups are electron-withdrawing (e.g., halogens), the nucleophilicity of the aniline is further suppressed.[1]

This guide moves beyond standard textbook methods, detailing three high-performance protocols optimized for extreme steric hindrance: T3P® (Propylphosphonic Anhydride) , Ghosez’s Reagent , and HATU/HOAt .[1]

Mechanistic Insight: The "Cone of Sterics"

To solve the problem, we must visualize the failure mode. The transition state for amide formation requires the formation of a tetrahedral intermediate. With 2,6-disubstituted anilines, the energy barrier to reach this intermediate is prohibitively high unless the electrophile is exceptionally reactive (e.g., acid chloride) or the leaving group assists the approach.

Visualization: Reaction Energy Landscape

The following diagram illustrates the activation pathways and the steric "wall" that must be overcome.

StericBarrier Start Carboxylic Acid + Hindered Aniline Activation Activation Step Start->Activation Standard Standard Active Ester (OBt/OMs) Activation->Standard EDC/HOBt Optimized High-Reactivity Species (Acid Chloride/Mixed Anhydride) Activation->Optimized Ghosez / T3P Assistance Anchimeric Assistance (HOAt/7-Aza) Activation->Assistance HATU HighEnergy Steric Clash (High TS Energy) Standard->HighEnergy Slow Kinetics Product Hindered Amide HighEnergy->Product Low Yield Optimized->Product Fast Kinetics Assistance->Product H-Bond Stabilization

Figure 1: Mechanistic flow showing how high-energy intermediates (Green) bypass the steric energy barrier that traps standard reagents (Red).[1]

Protocol 1: The "Green" Scalable Solution (T3P)

Reagent: Propylphosphonic Anhydride (T3P®) Best For: Process chemistry, epimerization-sensitive substrates, and moderate-to-high steric hindrance.[1]

Why It Works: T3P forms a mixed anhydride with the carboxylic acid.[2] Unlike standard anhydrides, the cyclic phosphonic structure is highly electrophilic but surprisingly stable to racemization. The byproducts are water-soluble, simplifying workup significantly [1].[1][2][3]

Critical Optimization (The Dunetz Protocol): Research by Dunetz et al. (Pfizer) demonstrated that using Pyridine as the base (instead of DIPEA or TEA) dramatically improves yield and suppresses epimerization [2].

Experimental Procedure
  • Stoichiometry: Acid (1.0 equiv), Aniline (1.1–1.5 equiv), Pyridine (3.0–5.0 equiv), T3P (1.5–2.0 equiv, 50% w/w in EtOAc or DMF).[1]

  • Setup: Dissolve the carboxylic acid and aniline in EtOAc (or 2-MeTHF).

  • Addition: Add Pyridine. Cool to 0°C if the substrate is extremely chiral-sensitive; otherwise, room temperature is standard.[1]

  • Activation: Add T3P solution dropwise.

  • Reaction:

    • Standard: Stir at RT for 2–12 h.

    • Hindered: Heat to 50–60°C. (T3P is thermally stable).[1]

  • Workup: Dilute with water. The phosphorus byproducts wash away in the aqueous layer.[2] Separate phases. Wash organic layer with 0.5 M HCl, then NaHCO3.

Data Summary: T3P Efficiency

Variable Standard Condition Optimized (Dunetz)
Solvent DMF/DCM EtOAc / 2-MeTHF
Base DIPEA / TEA Pyridine
Epimerization 2–10% < 0.5%

| Workup | Column Chromatography | Aqueous Extraction |[1]

Protocol 2: The "Nuclear" Option (Ghosez’s Reagent)

Reagent: 1-Chloro-N,N,2-trimethylpropenylamine Best For: Extreme steric hindrance (e.g., Mesitoic acid + 2,6-di-isopropylaniline) where T3P or HATU fails.[1]

Why It Works: Ghosez’s reagent converts carboxylic acids into Acid Chlorides under strictly neutral conditions. Unlike Thionyl Chloride (


) or Oxalyl Chloride, it does not generate acidic HCl gas, which can degrade acid-sensitive protecting groups (Boc, TBS) [3].[1]
Experimental Procedure
  • Preparation: Ensure all glassware is flame-dried. Argon atmosphere is mandatory.

  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.1–1.5 equiv) dropwise at RT.

    • Stir for 1–2 hours. Validation: Monitor by removing an aliquot, quenching with MeOH, and checking for Methyl Ester via LCMS.

  • Coupling:

    • Add the Hindered Aniline (1.2–2.0 equiv) directly to the reaction mixture.

    • Add Pyridine or 2,6-Lutidine (2.0 equiv) as an acid scavenger.[1]

    • Optimization: If reaction is slow, reflux DCM (40°C) or switch solvent to Chloroform and heat to 60°C.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

Protocol 3: The Discovery Standard (HATU/HOAt)

Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Best For: Precious intermediates, small-scale discovery synthesis (mg scale).[1]

Why It Works: HATU generates an -OAt active ester.[1] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group effect), forming a hydrogen bond with the incoming amine. This pre-organizes the transition state, significantly lowering the activation energy for hindered nucleophiles [4].

Experimental Procedure
  • Pre-activation (Critical Step):

    • Dissolve Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF or NMP.[1]

    • Add DIPEA (2.0 equiv).[1]

    • Stir for exactly 2–5 minutes. Note: Extended pre-activation can lead to guanidinium byproduct formation.

  • Coupling:

    • Add Hindered Aniline (1.2–1.5 equiv).[1]

    • Stir at RT.[4]

    • Hindered Optimization: If no product forms after 4h, add HOAt (0.5 equiv additive) and heat to 50°C.

  • Workup: Requires removal of DMF (lyophilization or aqueous wash) and column chromatography to remove tetramethylurea byproducts.

Decision Matrix & Troubleshooting

Select the correct protocol based on your specific constraints using the logic flow below.

DecisionMatrix Start Start: Hindered Amide Coupling Scale Is Scale > 10g? Start->Scale Epimerization Is Substrate Chiral/Sensitive? Scale->Epimerization No (<10g) UseT3P Protocol 1: T3P + Pyridine (Scalable, Low Epimerization) Scale->UseT3P Yes (Process Friendly) ExtremeSterics Is it extremely hindered? (e.g., t-Butyl/Mesomers) Epimerization->ExtremeSterics No Epimerization->UseT3P Yes (Best for Chirality) UseGhosez Protocol 2: Ghosez's Reagent (Max Reactivity, Neutral) ExtremeSterics->UseGhosez Extreme UseHATU Protocol 3: HATU/HOAt (High Cost, High Yield) ExtremeSterics->UseHATU Moderate

Figure 2: Decision tree for selecting the optimal coupling reagent based on scale, chirality, and steric demand.[1]

Troubleshooting Table
ObservationDiagnosisRemediation
0% Conversion Nucleophile cannot attack active ester.[1]Switch to Ghosez’s Reagent (Acid Chloride).[5] Heat to 60°C.
Low Yield (<30%) Active ester hydrolysis > Amine attack.Dry solvents rigorously. Increase amine equivalents (2.0–3.0 eq).
Epimerization Base is too strong or reaction too slow.Switch to T3P/Pyridine . Lower temp to 0°C and extend time.
Vilsmeier Adduct DMF reacting with acid chloride.Never use DMF with Ghosez or Oxalyl Chloride. Use DCM/CHCl3.

References

  • Propylphosphonic Anhydride (T3P)

    • Review: "Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis."[1][2] Synlett, 2009.[1]

  • The Dunetz Protocol (T3P + Pyridine)

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][6] Organic Letters, 2011, 13(19), 5048–5051.[1]

    • [1]

  • Ghosez’s Reagent

    • Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions.
    • Application: Due-Hansen, M. E., et al.[1][7] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][7][8][9] Organic & Biomolecular Chemistry, 2016.[9][10]

  • HATU/HOAt Mechanism

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][11] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 1993, 115(10), 4397–4398.

    • [1]

Sources

Application

Application Note: Solvent Selection Strategies for the N-Alkylation of 2-Ethyl-6-methoxyaniline

Executive Summary The N-alkylation of 2-Ethyl-6-methoxyaniline presents a distinct challenge in process chemistry due to the "Ortho-Effect." The steric bulk of the ethyl group combined with the electronic donation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of 2-Ethyl-6-methoxyaniline presents a distinct challenge in process chemistry due to the "Ortho-Effect." The steric bulk of the ethyl group combined with the electronic donation of the methoxy group creates a narrow window for optimization. Improper solvent selection typically leads to three failure modes: incomplete conversion (kinetic stalling), polyalkylation (selectivity loss), or difficult downstream separation.

This guide provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error to a mechanistic approach. We prioritize Reductive Amination and Biphasic Direct Alkylation as the two most robust pathways, with a focus on scalable and green solvent systems.

Substrate Analysis & Mechanistic Constraints

The Substrate: 2-Ethyl-6-methoxyaniline

Unlike simple anilines, this molecule is an ortho,ortho-disubstituted system.

  • Steric Gate: The 2-ethyl group rotates out of plane, creating a physical barrier to the nitrogen lone pair.

  • Electronic Push: The 6-methoxy group is an electron-donating group (EDG) via resonance, theoretically increasing nucleophilicity. However, steric hindrance dominates the kinetic profile.

The Solvent's Role

In hindered systems, the solvent must do more than dissolve reagents; it must actively facilitate the transition state.

  • Polar Protic Solvents (e.g., MeOH): Stabilize the charged intermediates in reductive amination but can solvate the nucleophile too strongly in

    
     reactions, reducing reactivity.
    
  • Non-Polar/Aromatic Solvents (e.g., Toluene): Essential for biphasic systems where the product must be protected from over-alkylation by partitioning into the organic phase.

Solvent Selection Matrix

The following table categorizes solvents based on the specific alkylation pathway chosen.

Reaction PathwayRecommended SolventGrade/TypeMechanistic AdvantageTrade-offs
Reductive Amination Methanol (MeOH) AnhydrousHigh dielectric constant stabilizes iminium intermediates; fast kinetics.Difficult to remove water formed during reaction (equilibrium limited).
Reductive Amination Toluene ACS ReagentAllows azeotropic removal of water (Dean-Stark); pushes equilibrium to completion.Slower reaction rate than MeOH; requires higher temperatures.
Direct Alkylation (

)
Acetonitrile (MeCN) HPLC GradeDipolar aprotic; poorly solvates anions (

,

), accelerating substitution.
Can lead to over-alkylation if stoichiometry is not strictly controlled.
Direct Alkylation (

)
Toluene/Water TechnicalPhase Transfer Catalysis (PTC). Best for selectivity; product stays in organic phase, base stays in aqueous.Requires a catalyst (e.g., TBAB); stir-rate dependent.
Green Alternative 2-MeTHF Bio-basedHigher boiling point than THF; separates easily from water; derived from biomass.Higher cost; potential peroxide formation upon long storage.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the optimal solvent system based on your specific alkylating agent and equipment constraints.

SolventSelection Start START: Select Alkylating Agent Agent_Aldehyde Aldehyde/Ketone (Reductive Amination) Start->Agent_Aldehyde Agent_Halide Alkyl Halide (Direct Alkylation) Start->Agent_Halide Water_Removal Is Water Removal Critical? Agent_Aldehyde->Water_Removal Selectivity Is Mono-Alkylation Critical? Agent_Halide->Selectivity Solvent_MeOH Solvent: Methanol (Fastest Kinetics) Water_Removal->Solvent_MeOH No (Small Scale) Solvent_Tol Solvent: Toluene (Azeotropic Distillation) Water_Removal->Solvent_Tol Yes (Large Scale) Solvent_MeCN Solvent: Acetonitrile (Homogeneous) Selectivity->Solvent_MeCN No (Poly-alkylation OK) Solvent_Biphasic Solvent: Toluene + Water (Biphasic + PTC) Selectivity->Solvent_Biphasic Yes (Strict Mono-selectivity)

Figure 1: Decision tree for solvent selection based on alkylation mechanism and process requirements.

Detailed Experimental Protocols

Protocol A: Reductive Alkylation (High Selectivity)

Target: Synthesis of N-alkyl derivatives using aldehydes/ketones. Context: This method avoids the "over-alkylation" often seen with alkyl halides.[1] Solvent: Methanol (Small scale) or Toluene (Large scale).

Reagents:

  • 2-Ethyl-6-methoxyaniline (1.0 eq)[2]

  • Aldehyde/Ketone (1.1 - 1.2 eq)[3]

  • Catalyst: Pt/C (5% loading) or NaBH(OAc)3 (1.5 eq)

  • Acid Co-catalyst: Acetic Acid (0.1 eq) - Critical for hindered anilines to activate the imine.

Step-by-Step:

  • Imine Formation: Charge the reaction vessel with 2-Ethyl-6-methoxyaniline and Methanol (10 mL/g substrate).

  • Activation: Add Acetic Acid (0.1 eq). Stir for 10 minutes.

  • Addition: Add the carbonyl compound (Aldehyde/Ketone) dropwise.

  • Reduction (Choose one):

    • Hydrogenation:[2][4][5][6] Add Pt/C catalyst, purge with

      
      , and stir under 1-5 bar pressure at 25-40°C.
      
    • Hydride: Add NaBH(OAc)3 portion-wise at 0°C, then warm to Room Temp.

  • Monitoring: Monitor by HPLC. The steric bulk may require reaction times of 12-24 hours.

  • Workup: Filter catalyst (if Pt/C). Concentrate Methanol. Redissolve in EtOAc, wash with

    
     to neutralize acid, then Brine. Dry over 
    
    
    
    .[5][7]
Protocol B: Biphasic Direct Alkylation (Green/Industrial)

Target: Synthesis of chloroacetanilides or simple alkyl chains. Context: Mimics the industrial synthesis of Metolachlor-type herbicides. Solvent: Toluene / Water (1:1 ratio).

Reagents:

  • 2-Ethyl-6-methoxyaniline (1.0 eq)

  • Alkyl Halide / Chloroacetyl Chloride (1.1 eq)

  • Base: 50% NaOH or

    
    
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) - 5 mol% (Phase Transfer Catalyst).

Step-by-Step:

  • Biphasic Setup: Dissolve aniline in Toluene (5 mL/g). Add an equal volume of water containing the inorganic base (

    
    ).
    
  • Catalyst: Add TBAB. Vigorous stirring is mandatory (800+ RPM) to create an emulsion.

  • Addition: Cool to 0-5°C. Add the Alkyl Halide dropwise. Note: The low temperature prevents hydrolysis of the halide by the aqueous base.

  • Reaction: Allow to warm to room temperature. The non-polar Toluene solvates the neutral aniline and the product, while the reactive phenoxide/halide exchange happens at the interface.

  • Separation: Stop stirring. Layers should separate rapidly.

  • Purification: The organic layer contains the product. Wash with dilute HCl (to remove unreacted aniline) followed by water.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance preventing attack.Switch to Acetonitrile and reflux. The higher temperature overcomes the activation energy barrier.
Over-Alkylation (Dialkyl) Product is more nucleophilic than starting material.Use Protocol B (Biphasic) . The mono-alkylated product is more lipophilic and hides in the Toluene layer, protected from the aqueous base interface.
Emulsion during Workup Surfactant-like properties of the product.Add saturated Brine or a small amount of IPA (Isopropyl Alcohol) to break the emulsion.

Visualization of Reaction Pathway[3][8]

The following diagram details the Biphasic Alkylation mechanism, highlighting the role of the Phase Transfer Catalyst (PTC).

BiphasicMechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (Water/NaOH) Aniline 2-Ethyl-6-methoxy aniline QX Q+X- (Ion Pair) Aniline->QX Interface Reaction Product Mono-Alkylated Product QX->Product Alkylation OH OH- Base Q_plus Q+ (PTC) Q_plus->QX Transfers OH-

Figure 2: Mechanism of Phase Transfer Catalysis in Toluene/Water systems, protecting the product from over-reaction.

References

  • Vertex AI Search. (2023). Synthesis of 2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (S-Metolachlor Precursor).[2][4][5][6] Google Patents. Link

  • RSC Advances. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters.[8][9][10] Royal Society of Chemistry. Link

  • BenchChem. (2025).[11] Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions: Technical Support Guide. BenchChem Protocols.[11] Link

  • MDPI. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.[9][10] Molecules Journal. Link

  • ResearchGate. (2025). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans.[3]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage &amp; Handling of 2-Ethyl-6-methoxyaniline

[1][2][3] Executive Summary & Chemical Context[1][2][4][5][6][7][8] 2-Ethyl-6-methoxyaniline is a highly electron-rich aniline derivative.[1][2][3] While structurally similar to the common herbicide intermediate 2-Ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Context[1][2][4][5][6][7][8]

2-Ethyl-6-methoxyaniline is a highly electron-rich aniline derivative.[1][2][3] While structurally similar to the common herbicide intermediate 2-Ethyl-6-methylaniline (CAS 24549-06-2), the presence of the methoxy group (-OCH₃) at the ortho position significantly alters its stability profile.[2][3]

The methoxy group acts as a strong Electron Donating Group (EDG) via resonance, increasing the electron density on the nitrogen atom.[2][3] This makes the molecule significantly more nucleophilic and prone to auto-oxidation than simple alkyl-anilines.[1][2][3] Upon exposure to atmospheric oxygen, it degrades into colored impurities (azo compounds, quinones, and polymers), transitioning from a clear/pale yellow liquid to a dark red or brown viscous oil.[2][3]

Critical Warning: This compound is toxic by inhalation and skin contact.[1][2][3] All troubleshooting described below must be performed in a fume hood.

The Mechanism of Instability[3]

To prevent oxidation, one must understand the "Why." The degradation is not random; it follows a specific radical-mediated pathway driven by the electron-rich nature of the ring.[1][2][3]

Visualizing the Risk (Graphviz Pathway)[1][2][3]

OxidationPathway cluster_prevention Intervention Points EMA 2-Ethyl-6-methoxyaniline (Clear/Pale Yellow) Radical Radical Cation Intermediate EMA->Radical e- Transfer O2 Atmospheric Oxygen (O2) O2->Radical Quinone Quinone Imines (Red/Brown Species) Radical->Quinone Coupling Polymer Polymers/Tars (Dark Sludge) Quinone->Polymer Polymerization Inert Inert Gas Blanket Inert->O2 Blocks Cold Low Temp (<4°C) Cold->Radical Slows Kinetics

Figure 1: The oxidative cascade of electron-rich anilines.[1][2][3] The methoxy group stabilizes the radical cation, accelerating the transition to colored quinone species.[3]

Storage Protocols: The "Gold Standard"[1]

Do not rely on standard chemical storage cabinets.[1][3] Use the following tiered system based on storage duration.

Tier 1: Short-Term (Active Use < 1 Month)[1][2][3]
  • Container: Amber borosilicate glass (protects from UV-catalyzed oxidation).[1][2][3]

  • Headspace: Purged with Nitrogen (

    
    ) after every use.[1][2][3]
    
  • Seal: Parafilm® over the cap is insufficient.[1][2][3] Use a cap with a Teflon (PTFE) liner to prevent oxygen permeation.[1][3]

  • Temperature: Refrigeration (2°C – 8°C).

Tier 2: Long-Term (Archival > 1 Month)[1][2][3]
  • Atmosphere: Argon (Ar) is superior to Nitrogen.[1][2][3] Argon is heavier than air and forms a stable "blanket" over the liquid surface, whereas Nitrogen can mix with air if the seal is imperfect.[1][2]

  • Temperature: Freezer storage (-20°C). Note: The material may freeze.[1] Do not heat rapidly to thaw.

  • Secondary Containment: Place the vial inside a vacuum-sealed bag or a desiccator flushed with inert gas.[1][2][3]

Quantitative Stability Matrix
ConditionEst. Shelf LifeVisual Indicator of Failure
Amb. Air / Clear Glass < 1 WeekRapid darkening to red/brown
Amb.[1][2][3] Air / Amber Glass 2-4 WeeksGradual yellowing

/ 4°C / Amber
6-12 MonthsRemains pale yellow
Ar / -20°C / Sealed > 2 YearsRemains clear/colorless

Troubleshooting & FAQs

Q1: "My sample has turned dark brown. Is it ruined?"

Diagnosis: Significant auto-oxidation has occurred.[1][2][3] Solution: Not necessarily ruined. The colored impurities (quinones/azo dyes) have high extinction coefficients, meaning a tiny amount (e.g., <1%) can make the entire bulk look "black."[2][3] Action:

  • Check Purity: Run a GC-MS or TLC.[1][2][3] If the main peak is still >90%, you can repurify.[2]

  • Repurification: Do not use charcoal filtration alone; it is often ineffective for these specific oligomers.[1][2][3]

    • Small Scale: Pass through a short pad of silica gel using Hexane:EtOAc (9:[1][2][3]1) as eluent.[1][2][3]

    • Large Scale: Vacuum distillation is required (see Protocol A).[1][3]

Q2: "The material is frozen in the drum. Can I use a heat gun?"

Diagnosis: Improper thawing can create "hot spots" leading to thermal decomposition.[1][3] Solution: NEVER use a heat gun or open flame.[1][3] Action:

  • Move the container to a refrigerator (4°C) 24 hours prior to use.

  • If urgent, use a water bath set to max 30°C .[1]

  • Crucial: Vent the container into a fume hood during thawing to prevent pressure buildup, but maintain a slow

    
     trickle to prevent air ingress.
    
Q3: "Can I store this in polyethylene (HDPE) bottles?"

Diagnosis: Material compatibility vs. Oxygen permeability. Solution: For short term, yes. For long term, No. Reasoning: HDPE is permeable to oxygen over time.[1][2][3] For sensitive anilines, glass or stainless steel is mandatory to prevent slow oxidation.

Experimental Protocols

Protocol A: Rescue of Oxidized Material (Vacuum Distillation)

Use this protocol if the material has darkened but retains >85% purity.[1][2][3]

  • Setup: Short-path distillation apparatus. Grease all joints thoroughly.[1][3]

  • Vacuum: High vacuum is essential (< 5 mmHg) to keep the boiling point low.[1][2][3]

    • Note: At atmospheric pressure, the boiling point is likely >230°C, which will cause decomposition.[3]

  • Additives: Add a small amount of Zinc dust (<1% w/w) to the distillation flask. Zinc acts as a reducing agent, suppressing further oxidation during the heat cycle.[2]

  • Collection: Discard the first 5-10% (forerun). Collect the main fraction as a clear liquid.[1][2]

  • Immediate Storage: Flush the receiving flask with Argon immediately upon breaking vacuum.

Protocol B: Inert Gas Sparging (The "Balloon" Method)

Use this for daily handling to ensure the headspace remains inert.[1][2][3]

Sparging Step1 Insert Long Needle (Reaches bottom of liquid) Step2 Insert Short Vent Needle (Top of headspace) Step1->Step2 Step3 Flow Inert Gas (N2/Ar) (Gentle bubbles: 2-3 per sec) Step2->Step3 Step4 Sparge for 5-10 mins (Displaces dissolved O2) Step3->Step4 Step5 Remove Long Needle FIRST (While gas is flowing) Step4->Step5 Step6 Remove Vent Needle SECOND (Creates positive pressure) Step5->Step6

Figure 2: Correct sparging technique to remove dissolved oxygen.

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32485, 2-Ethyl-6-methylaniline. (Used as structural analog for physical property baseline).[1][3] Link

  • Sigma-Aldrich. Safety Data Sheet: Anisidine Derivatives. (General handling of electron-rich aromatic amines). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3] Oxford University Press.[1][3] (Mechanisms of amine oxidation and quinone formation).

  • Bretherick's Handbook of Reactive Chemical Hazards. Storage stability of halo- and alkoxy-anilines.[1][2][3] (Safety protocols for unstable intermediates).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

Optimization

Technical Support Center: Purification of 2-Ethyl-6-methoxyaniline

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Ethyl-6-methoxyaniline from various reaction mixtures. Frequently As...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Ethyl-6-methoxyaniline from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect in my crude 2-Ethyl-6-methoxyaniline?

A1: Impurities in crude 2-Ethyl-6-methoxyaniline typically arise from the synthetic route and handling. Common impurities include:

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as 2-ethyl-6-methylaniline or reagents used for methoxylation.[1][2]

  • Isomeric Byproducts: Formation of other isomers, such as 2-ethyl-4-methoxyaniline, can occur depending on the reaction's regioselectivity.[3]

  • Oxidation Products: Anilines are susceptible to air oxidation, leading to the formation of colored impurities and polymeric materials. This often manifests as a darkening of the product from a pale yellow to a brown or reddish-brown color.[4][5]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, methanol, ethyl acetate) may be present.[4][6]

  • Catalyst Residues: If a catalyst was used in the synthesis, traces might remain in the crude product.[1][7]

Q2: My 2-Ethyl-6-methoxyaniline is dark-colored. How can I decolorize it?

A2: The dark color is usually due to oxidation. Several methods can be employed for decolorization:

  • Vacuum Distillation: This is a highly effective method for separating the desired aniline from non-volatile, colored polymeric impurities.[4] By lowering the pressure, the boiling point is reduced, preventing thermal degradation.

  • Column Chromatography: Passing the crude product through a silica gel or alumina column can effectively separate the colored impurities.[4][7]

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can adsorb the colored impurities. The charcoal is then removed by filtration.[8]

Q3: I'm observing streaking and poor separation during silica gel column chromatography. What's causing this?

A3: The basic nature of the amine group in 2-Ethyl-6-methoxyaniline can lead to strong interactions with the acidic silica gel.[4] This can cause streaking, poor recovery, and even degradation of the product on the column. To mitigate this:

  • Neutralize the Silica Gel: Pre-treating the silica gel with a base like triethylamine (typically 0.5-1% in the eluent) before packing the column can neutralize the acidic sites.[4]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a functionalized silica gel.[9]

  • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running the column.[4]

Q4: What are the key safety precautions I should take when handling 2-Ethyl-6-methoxyaniline?

A4: 2-Ethyl-6-methoxyaniline is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and serious eye irritation.[11] Always handle this compound in a well-ventilated area or a fume hood.[5][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] In case of accidental contact, wash the affected area thoroughly with soap and water.[11] If inhaled, move to fresh air.[12]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of 2-Ethyl-6-methoxyaniline.

Problem 1: Low Recovery After Purification
Possible Cause Troubleshooting Steps
Product loss during aqueous extraction. The protonated aniline salt may have some solubility in the organic phase, or the free base may have some solubility in the aqueous phase. Perform multiple extractions (at least 3x) with the organic solvent to ensure complete transfer. Back-extract the combined aqueous layers with a fresh portion of organic solvent.[4]
Incomplete elution from chromatography column. The basic amine may be strongly adsorbed to the silica gel. Add a small percentage of triethylamine (0.5-1%) to your eluent to compete for the active sites on the silica and improve elution.[4]
Product degradation on silica gel. Minimize the time the compound spends on the column. Work efficiently and consider using a less acidic stationary phase like alumina.[4]
Loss during solvent removal. 2-Ethyl-6-methoxyaniline has a relatively high boiling point, but care should be taken during rotary evaporation. Avoid using excessive heat or vacuum to prevent loss of the product.
Material loss during transfers. Minimize the number of transfers between flasks to reduce mechanical losses.[8]
Problem 2: Persistent Impurities After a Single Purification Step
Type of Impurity Recommended Purification Strategy
Isomeric Impurities The separation of regioisomers can be challenging. Fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different. Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating isomers.[13] Fractional crystallization may also be an option if the isomers have different solubilities in a particular solvent system.[3][4]
Non-Volatile Colored Impurities Vacuum distillation is the preferred method to separate the volatile aniline from non-volatile polymeric materials.[4] The colored impurities will remain in the distillation flask.
Starting Materials with Similar Polarity If the starting materials have a similar polarity to the product, making separation by chromatography difficult, consider a chemical work-up . An acid-base extraction can be used to separate the basic aniline from neutral or acidic starting materials.[4][14]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating 2-Ethyl-6-methoxyaniline from neutral and acidic impurities.

Materials:

  • Crude 2-Ethyl-6-methoxyaniline dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel, beakers, and flasks

Procedure:

  • Acidic Extraction: Place the organic solution of the crude product in a separatory funnel. Add an equal volume of 1 M HCl and shake vigorously. Allow the layers to separate. The 2-Ethyl-6-methoxyaniline will be protonated and move into the aqueous layer.[4][14]

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete transfer of the aniline.

  • Combine all the acidic aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M NaOH with stirring until the solution is basic (confirm with pH paper). The protonated aniline will be neutralized, and the free base will separate out.[4]

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether) three times.[4]

  • Product Isolation: Combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator to yield the purified 2-Ethyl-6-methoxyaniline.[4]

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating 2-Ethyl-6-methoxyaniline from impurities with different polarities.

Materials:

  • Crude 2-Ethyl-6-methoxyaniline

  • Silica gel (or alumina)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, with 0.5-1% triethylamine)

  • Chromatography column, flasks, and test tubes

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Use TLC to determine the optimal eluent system that provides good separation between the product and impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in separate test tubes.[4]

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[6][15]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Ethyl-6-methoxyaniline.[4]

Visualization of Purification Workflow

Purification_Workflow cluster_start Starting Point cluster_decision Initial Assessment cluster_pathways Purification Pathways cluster_analysis Final Analysis Crude_Product Crude 2-Ethyl-6-methoxyaniline Assessment Assess Impurity Profile (TLC, GC-MS, NMR) Crude_Product->Assessment Distillation Vacuum Distillation Assessment->Distillation Non-volatile or colored impurities Chromatography Column Chromatography Assessment->Chromatography Polarity differences AcidBase Acid-Base Extraction Assessment->AcidBase Neutral/Acidic impurities Purity_Check Purity Analysis (GC-MS, NMR) Distillation->Purity_Check Chromatography->Purity_Check AcidBase->Purity_Check Crystallization Crystallization Crystallization->Purity_Check Pure_Product Pure 2-Ethyl-6-methoxyaniline Purity_Check->Pure_Product Purity ≥ 98% Further_Purification Further Purification Required Purity_Check->Further_Purification Purity < 98% Further_Purification->Crystallization

Caption: Decision workflow for the purification of 2-Ethyl-6-methoxyaniline.

References

  • Google Patents. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline.
  • University of Cambridge. Guide for crystallization. [Link]

  • European Patent Office. EP 2892877 B1 - 2-ETHYL-N-(1-METHOXYPROPAN -2-YL)-6-METHYL ANILINE. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • SIELC Technologies. 2-Ethyl-6-methylaniline. [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

  • Quora. Why is it impossible to prepare p-nitroaniline directly from aniline? [Link]

  • Sciencemadness. Purification of Aniline Hydrochloride. [Link]

  • Google Patents. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • PubChem. 2-Ethyl-6-methylaniline. [Link]

  • The Royal Society of Chemistry. Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. [Link]

  • RJPT. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture? [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 2-Ethyl-6-methoxyaniline from Crude Product

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of reaction mixt...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of reaction mixtures containing residual 2-Ethyl-6-methoxyaniline. As a substituted aniline, this compound possesses specific chemical properties that can be leveraged for its effective removal. This document provides a logical framework for selecting the appropriate purification strategy based on the nature of your desired product and offers detailed, field-proven protocols and troubleshooting advice.

Part 1: Initial Assessment and Strategy Selection

The first step in any purification is to understand the components of your crude mixture. The optimal strategy for removing unreacted 2-Ethyl-6-methoxyaniline hinges on the differences in physical and chemical properties between it and your desired product.

Frequently Asked Questions: Understanding Your Mixture

Q1: What are the key properties of 2-Ethyl-6-methoxyaniline that I can exploit for purification?

A1: 2-Ethyl-6-methoxyaniline is an aromatic amine.[1] Its most important properties for separation are:

  • Basicity: Like other anilines, the lone pair of electrons on the nitrogen atom makes it a weak base. This allows it to be converted into a water-soluble salt by treatment with an acid. This is the most powerful handle for separation from neutral or acidic compounds.[2][3][4][5]

  • High Boiling Point: Similar substituted anilines, such as 2-Ethyl-6-methylaniline, have high boiling points (e.g., 231 °C at atmospheric pressure).[6][7][8][9][10] This suggests that 2-Ethyl-6-methoxyaniline will also have a high boiling point, making distillation a viable method, particularly under vacuum to prevent thermal decomposition.[11][12]

  • Solubility: It is soluble in common organic solvents like diethyl ether, dichloromethane (DCM), and ethyl acetate, but is insoluble in water in its free-base form.[7][8][10][13]

Q2: How do I choose the best purification method for my specific experiment?

A2: The choice depends entirely on the nature of your desired product. The decision-making process can be visualized as follows:

Caption: Decision tree for selecting a purification strategy.

Part 2: Primary Purification Method: Acid-Base Extraction

For separating a basic aniline from neutral or acidic products, acid-base extraction is the most efficient, scalable, and cost-effective method.

FAQs: Acid-Base Extraction

Q3: How does acid-base extraction work to remove anilines?

A3: The principle relies on reversibly changing the solubility of the basic aniline.[5] In its neutral (free-base) form, 2-Ethyl-6-methoxyaniline is soluble in organic solvents. When you wash the organic solution with an aqueous acid (like 1 M HCl), the aniline is protonated, forming an ammonium hydrochloride salt.[4][14] This salt is ionic and therefore soluble in the aqueous layer, while your neutral or acidic product remains in the organic layer.[2][3] You can then discard the organic layer (if it contains only impurities) or process it to isolate your product. The aniline can be recovered from the aqueous layer by adding a base (like NaOH), which neutralizes the salt and causes the free-base aniline to precipitate or form an oil, which can then be back-extracted.[11]

Detailed Protocol: Selective Removal of 2-Ethyl-6-methoxyaniline

Objective: To remove the basic starting material from a crude mixture containing a neutral or acidic product.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.[2]

  • Layer Separation: Allow the layers to fully separate. The protonated 2-Ethyl-6-methoxyaniline hydrochloride salt will be in the bottom aqueous layer. Drain the aqueous layer.

  • Repeat Extraction: To ensure complete removal, repeat the acidic wash (steps 2-3) on the organic layer one or two more times. Combine all aqueous extracts.

  • Product Isolation: The organic layer now contains your purified product, free of the aniline starting material. Wash this layer with saturated sodium bicarbonate solution (if your product is neutral and the reaction may have left acid traces), followed by a wash with brine to reduce the amount of dissolved water.[11]

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Caption: Workflow for acid-base extraction.

Troubleshooting Guide: Acid-Base Extraction
Problem Probable Cause Solution
An emulsion forms between layers. High concentration of surfactants or fine particulates.Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps break emulsions. Gentle swirling instead of vigorous shaking can also help.
My desired product is acid-sensitive. The product degrades or reacts under acidic conditions.Consider using a milder acid (e.g., dilute acetic acid) or switch to an alternative purification method like column chromatography.
TLC analysis shows aniline is still in the organic layer. Incomplete extraction.Perform additional extractions with 1 M HCl. Ensure vigorous shaking to maximize contact between the two phases.

Part 3: Chromatographic Purification

When acid-base extraction is not suitable (e.g., your product is also a base), column chromatography is the next logical step.

FAQs: Column Chromatography of Anilines

Q4: My aniline is streaking badly on my silica gel TLC plate and column. Why?

A4: This is a classic problem. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like anilines can interact strongly with these acidic sites via an acid-base interaction.[15] This leads to irreversible binding or slow, uneven movement up the column, resulting in significant tailing or "streaking" of the spot.[15]

Q5: How can I prevent my aniline from streaking on silica gel?

A5: The most common solution is to "neutralize" the acidic sites on the silica by adding a small amount of a competing base to your eluent (the mobile phase).[15] Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is typically used.[11] The TEA will preferentially bind to the acidic sites on the silica, allowing your aniline to elute cleanly.

Detailed Protocol: Flash Column Chromatography with a TEA Additive
  • TLC Optimization: First, find a suitable solvent system using TLC. Spot your crude mixture on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Add 0.5-1% TEA to each developing solvent mixture. The ideal system will give your desired product an Rf value of ~0.25-0.35 and good separation from the 2-Ethyl-6-methoxyaniline spot.[11]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (containing 0.5-1% TEA). Pour this into your column and use gentle air pressure or gravity to pack a uniform, crack-free stationary phase.[16]

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Pre-adsorb the mixture onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.

  • Elution: Run the column using your optimized hexane/ethyl acetate/TEA solvent system. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent and TEA by rotary evaporation. Note that TEA is volatile but may require co-evaporation with a solvent like toluene for complete removal.

Caption: General workflow for column chromatography.

Part 4: Advanced and Alternative Methods

Purification by Distillation

Q6: When should I consider distillation to remove 2-Ethyl-6-methoxyaniline?

A6: Distillation separates compounds based on differences in their boiling points.[17] This method is effective if your desired product has a boiling point that differs from that of 2-Ethyl-6-methoxyaniline by at least 30-40 °C. Given the high boiling point of anilines, this must almost always be performed under reduced pressure (vacuum distillation) to prevent the compounds from decomposing at the high temperatures required for boiling at atmospheric pressure.[11][12]

General Troubleshooting & FAQs

Q7: My purified aniline product is colorless at first but turns yellow or brown over time. What is happening?

A7: Anilines are notoriously susceptible to air oxidation, which forms highly colored impurities.[11][18][19] This process is often accelerated by light. To prevent this, store your purified compound under an inert atmosphere (nitrogen or argon), in an amber vial or a flask wrapped in foil, and in a cool, dark place.[11]

Q8: What is the best way to confirm the removal of 2-Ethyl-6-methoxyaniline?

A8: The purity of your final product should be assessed by one or more analytical techniques. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks. For more definitive quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.

References

  • Klein, E., et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(11), 2718–2724.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 6 - Extraction. Retrieved from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Recrystallization - Procedure. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • N-N-dimethylaniline distillation video. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32485, 2-Ethyl-6-methylaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-ethyl-6-methoxyaniline (C9H13NO). Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Column Chromatography. Retrieved from [Link]

  • Molbase. (2024, July 19). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 23). boiling point and distillation relation. Retrieved from [Link]

  • University of Regensburg. (n.d.). pKa values bases. Retrieved from [Link]

Sources

Optimization

solving low reactivity of 2-Ethyl-6-methoxyaniline in nucleophilic attack

Ticket ID: #EMA-206-RXN Status: Open Subject: Overcoming Steric Hindrance in Nucleophilic Attacks Assigned Scientist: Senior Application Specialist Diagnostic: The "Fortress" Effect You are experiencing low reactivity wi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EMA-206-RXN Status: Open Subject: Overcoming Steric Hindrance in Nucleophilic Attacks Assigned Scientist: Senior Application Specialist

Diagnostic: The "Fortress" Effect

You are experiencing low reactivity with 2-Ethyl-6-methoxyaniline because you are fighting a two-front war: Steric Shielding and Electronic Gating .

While the 6-methoxy group is electronically activating (electron-donating via resonance), its physical bulk, combined with the 2-ethyl group, creates a "steric fortress" around the nitrogen atom. Standard nucleophilic attacks (e.g., mixing with an acid chloride and mild base) fail because the electrophile physically cannot reach the nitrogen lone pair to form the tetrahedral intermediate.

Key Reactivity Parameters:

Parameter Status Impact on Experiment
Steric Bulk (Ortho) High (Ethyl + Methoxy) Blocks approach of electrophiles > 3Å.
Electronic State Electron Rich Nucleophile is inherently strong, but kinetically trapped.
pKa (Conjugate Acid) ~4.5 - 5.0 Harder to deprotonate than electron-deficient anilines.

| Common Failure Mode | No Reaction / SM Recovery | Electrophile hydrolyzes before reacting with amine. |

Troubleshooting Modules

Module A: Amide Bond Formation (Acylation)

The Problem: Standard EDC/NHS coupling or Acid Chloride + Pyridine yields <10% product. The Fix: Switch from a "Neutral Attack" to an "Anionic Attack." You must deprotonate the aniline first to create a highly reactive amide anion, or use a "slim" electrophile like an acyl fluoride.

Protocol A1: The "Magnesium-Amide" Method (Recommended)

This method uses a Grignard reagent to deprotonate the aniline, creating a magnesium amide that is less aggregated and more nucleophilic than a lithium amide.

  • Dissolution: Dissolve 2-Ethyl-6-methoxyaniline (1.0 equiv) in anhydrous THF (0.5 M).

  • Deprotonation: Cool to 0°C. Dropwise add EtMgBr (Ethylmagnesium bromide, 1.1 equiv).

    • Observation: Gas evolution (ethane). Stir for 30 mins at RT. The solution often turns yellow/brown.

  • Addition: Cool back to 0°C. Add the Acid Chloride (1.2 equiv) slowly.

  • Reaction: Warm to RT and reflux for 2–4 hours.

  • Quench: Cool to 0°C, quench with sat. NH₄Cl.[1]

Protocol A2: The LiHMDS "Nuclear" Option

If the electrophile is sensitive to Grignards, use LiHMDS.

  • Dissolve aniline in THF at -78°C.

  • Add LiHMDS (1.1 equiv). Stir 30 mins.

  • Add electrophile. Allow to warm to RT overnight.

AcylationWorkflow start Start: 2-Ethyl-6-methoxyaniline decision Is Electrophile Base-Sensitive? start->decision path_mag No (Standard) decision->path_mag No path_li Yes (Sensitive) decision->path_li Yes step_mag1 Add EtMgBr (1.1 eq) THF, 0°C -> RT path_mag->step_mag1 step_li1 Add LiHMDS (1.1 eq) THF, -78°C path_li->step_li1 step_mag2 Form Mg-Amide Species (Highly Nucleophilic) step_mag1->step_mag2 reaction Add Acid Chloride/Esters Reflux 2-4h step_mag2->reaction step_li2 Form Li-Amide Species (Strong Nucleophile) step_li1->step_li2 step_li2->reaction product Isolated Amide Product reaction->product

Caption: Workflow for acylating sterically hindered anilines using metal-amide intermediates.

Module B: C-N Cross-Coupling (Buchwald-Hartwig)

The Problem: Palladium catalysts die before oxidative addition, or the amine fails to bind to the Pd center due to the "Orth-Ortho" clash. The Fix: Use 3rd/4th Generation Buchwald Precatalysts with bulky, electron-rich dialkylbiaryl phosphine ligands.

Ligand Selection Guide
  • BrettPhos / t-BuBrettPhos: The Gold Standard for primary anilines with ortho-substituents. The bulk of the ligand forces the Pd(II) intermediate to undergo reductive elimination, which is usually the rate-limiting step for hindered substrates.

  • RuPhos: Excellent alternative if BrettPhos fails, particularly for secondary amines or if the coupling partner is also hindered.

Experimental Protocol (Pd-Catalysis)

Note: Oxygen exclusion is critical.

  • Charge Vessel: In a glovebox or under Argon, add:

    • Pd-Precatalyst (e.g., BrettPhos Pd G3 , 2-5 mol%).

    • 2-Ethyl-6-methoxyaniline (1.2 equiv).

    • Aryl Halide (1.0 equiv).

    • Base: NaOtBu (Sodium tert-butoxide, 1.4 equiv) or K₃PO₄ (if functional group sensitive).

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M).

  • Heat: Seal and heat to 100–110°C for 12–24 hours.

    • Tip: Do not check TLC before 4 hours. The induction period can be long.

Module C: SNAr (Nucleophilic Aromatic Substitution)

The Problem: You are trying to react the aniline with a fluorobenzene, but it won't displace the fluoride. The Fix: Standard SNAr requires the nucleophile to attack a neutral ring. With 2-ethyl-6-methoxy groups, the approach vector is blocked. You must use the Anilide Anion mechanism.

  • Solvent: DMSO or NMP (Polar Aprotic is mandatory).

  • Base: NaH (Sodium Hydride).[2]

  • Procedure:

    • Suspend NaH in DMSO.

    • Add Aniline.[2][3][4] Stir until H₂ evolution ceases (Form the anion).

    • Add the electrophile (e.g., 4-fluoronitrobenzene).

    • Warning: This reaction is exothermic.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes, but be careful. For Acylation , microwave heating (120°C, 10-20 min) often works well with Acid Chlorides without needing strong bases, as the thermal energy overcomes the steric activation barrier. For Buchwald , microwaves are less effective than steady thermal heating because catalyst deactivation often accelerates faster than the coupling reaction at very high T.

Q: My product is an oil and hard to purify. Why? A: The 2-ethyl and 6-methoxy groups prevent efficient crystal packing ("Grease Ball" effect).

  • Tip: Use Reverse Phase (C18) Flash Chromatography . The methoxy group creates a distinct dipole that separates well on C18 compared to normal phase silica.

Q: Why not use DMAP? A: DMAP forms an N-acylpyridinium intermediate. This intermediate is bulky.[5] A bulky intermediate attacking a bulky aniline = No Reaction . You are better off using a smaller "catalyst" like Fluoride (using CsF) to form an acyl fluoride in situ, which is small and highly electrophilic.

References

  • Buchwald-Hartwig Coupling of Hindered Anilines: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Mechanism of Amide Bond Formation: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Acyl Fluorides in Synthesis: Scattolin, T., & Schoenebeck, F. (2020). "Acyl Fluorides: A Renaissance." Accounts of Chemical Research.

  • BrettPhos Ligand Design: Maitre, P. L., et al. (2009). "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki−Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.[6]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Separating 2-Ethyl-6-methoxyaniline and 2-ethyl-6-methylaniline

Welcome to the Technical Support Center, a dedicated resource for scientists and professionals in drug development and chemical research. This guide provides in-depth technical assistance for a common challenge: the sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for scientists and professionals in drug development and chemical research. This guide provides in-depth technical assistance for a common challenge: the separation of 2-Ethyl-6-methoxyaniline from its structurally similar impurity, 2-ethyl-6-methylaniline. Due to their close structural resemblance, this separation can be a significant hurdle. This document offers a comprehensive exploration of potential separation strategies, troubleshooting advice, and frequently asked questions to empower you in your experimental work.

Understanding the Challenge: Structural Similarity and Physicochemical Properties

The primary difficulty in separating 2-Ethyl-6-methoxyaniline and 2-ethyl-6-methylaniline lies in their nearly identical structures. The only difference is the substitution at the 6-position of the aniline ring: a methoxy group (-OCH₃) versus a methyl group (-CH₃). This subtle variation can lead to very similar physical properties, making conventional separation techniques challenging.

A critical first step in developing a separation protocol is to understand the physicochemical properties of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2-Ethyl-6-methoxyaniline C₉H₁₃NO151.21Not Experimentally DeterminedNot AvailableNot Available
2-ethyl-6-methylaniline C₉H₁₃N135.21[1]231 (lit.)[1][2][3][4][5][6]-33 (lit.)[1][4][6]0.968 at 25°C (lit.)[1]

As the table indicates, a significant challenge is the lack of a reported experimental boiling point for 2-Ethyl-6-methoxyaniline. While predicted values can be calculated, they may not be accurate enough for reliable process development. This data gap underscores the importance of empirical method development and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to common questions and to guide you through troubleshooting potential issues during your separation experiments.

Fractional Distillation

Q1: Can I use fractional distillation to separate these two compounds?

A1: Theoretically, fractional distillation is a viable method for separating liquids with different boiling points. However, the feasibility for this specific separation is uncertain due to the unknown boiling point of 2-Ethyl-6-methoxyaniline.

Causality: The efficiency of fractional distillation is directly proportional to the difference in the boiling points of the components and the efficiency of the distillation column (number of theoretical plates). A small boiling point difference requires a highly efficient column and careful control of the distillation parameters.

Troubleshooting Guide:

  • Issue: Poor or no separation is achieved.

    • Possible Cause: The boiling points of the two compounds are too close for the efficiency of your distillation setup.

    • Solution:

      • Increase Column Efficiency: Use a longer fractionating column packed with a high-efficiency packing material (e.g., Raschig rings, Vigreux indentations).

      • Optimize Reflux Ratio: Increase the reflux ratio to provide more vaporization-condensation cycles, which enhances separation.

      • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of both compounds, which can sometimes increase the relative volatility and improve separation. It also prevents potential degradation of the anilines at high temperatures.[7]

  • Issue: The product is still impure after distillation.

    • Possible Cause: Inefficient column packing or channeling of vapor.

    • Solution: Ensure the column is packed uniformly to prevent vapor from bypassing the packing material.

Fractional_Distillation_Workflow cluster_0 Preliminary Assessment cluster_1 Distillation Setup cluster_2 Optimization & Analysis Determine BP of 2-Ethyl-6-methoxyaniline (experimental) Determine BP of 2-Ethyl-6-methoxyaniline (experimental) Select high-efficiency column Select high-efficiency column Determine BP of 2-Ethyl-6-methoxyaniline (experimental)->Select high-efficiency column If BP difference is sufficient Assemble vacuum distillation apparatus Assemble vacuum distillation apparatus Select high-efficiency column->Assemble vacuum distillation apparatus Optimize reflux ratio Optimize reflux ratio Assemble vacuum distillation apparatus->Optimize reflux ratio Monitor fraction purity (GC/HPLC) Monitor fraction purity (GC/HPLC) Optimize reflux ratio->Monitor fraction purity (GC/HPLC) Combine pure fractions Combine pure fractions Monitor fraction purity (GC/HPLC)->Combine pure fractions

Caption: Workflow for Fractional Distillation.

Chromatographic Separation: A Powerful Alternative

Chromatographic techniques are often the most effective methods for separating structurally similar compounds.[8]

Q2: Which chromatographic method is best suited for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both GC and HPLC are strong candidates, and the choice may depend on the available equipment, the scale of the separation, and the desired purity.

GC is an excellent technique for separating volatile compounds. Given that both anilines are liquids with relatively high boiling points, GC is a suitable analytical and potentially preparative method.

Causality: Separation in GC is based on the differential partitioning of the analytes between a stationary phase (a high-boiling liquid coated on a solid support) and a mobile phase (an inert gas). The choice of the stationary phase is critical for achieving selectivity.

Troubleshooting Guide:

  • Issue: Poor resolution or co-elution of peaks.

    • Possible Cause: The stationary phase is not providing sufficient selectivity.

    • Solution:

      • Select a More Polar Column: Aniline derivatives are polar. A more polar stationary phase (e.g., a polyethylene glycol (PEG) or a cyanopropyl-based column) will likely provide better separation than a non-polar column (e.g., a dimethylpolysiloxane-based column).

      • Optimize Temperature Program: A slower temperature ramp or an isothermal hold at an optimal temperature can improve resolution.

      • Derivatization: Converting the anilines to less polar derivatives, such as their N-trifluoroacetyl derivatives, can improve their chromatographic behavior and enhance separation.

  • Issue: Peak tailing.

    • Possible Cause: Interaction of the basic aniline nitrogen with active sites (e.g., free silanol groups) on the column.

    • Solution:

      • Use a Deactivated Column: Employ a column that has been end-capped or is specifically designed for the analysis of basic compounds.

      • Derivatization: As mentioned above, derivatization can block the active amine group and reduce tailing.

HPLC is a versatile and powerful technique for both analytical and preparative-scale separations.

Causality: HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For aniline derivatives, reversed-phase HPLC is a common starting point.

Troubleshooting Guide:

  • Issue: Poor resolution of the two aniline peaks.

    • Possible Cause: The mobile phase composition is not optimal for selectivity.

    • Solution:

      • Adjust Mobile Phase Polarity: In reversed-phase HPLC (e.g., with a C18 column), systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

      • Control pH: The pH of the mobile phase can significantly impact the retention and selectivity of anilines. Adjusting the pH with a buffer (e.g., phosphate or acetate buffer) can improve separation.

      • Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl column, which can offer different selectivity through π-π interactions with the aromatic rings of the anilines.

  • Issue: Broad or tailing peaks.

    • Possible Cause: Secondary interactions between the basic aniline and the silica-based stationary phase.

    • Solution:

      • Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase and improve peak shape.

      • Employ a Hybrid or End-capped Column: These columns have a reduced number of free silanol groups, minimizing undesirable interactions.

Chromatography_Method_Development cluster_0 Initial Analysis cluster_1 GC Optimization cluster_2 HPLC Optimization Analyze mixture by GC and HPLC Analyze mixture by GC and HPLC Select appropriate GC column (polar) Select appropriate GC column (polar) Analyze mixture by GC and HPLC->Select appropriate GC column (polar) Select appropriate HPLC column (C18, Phenyl) Select appropriate HPLC column (C18, Phenyl) Analyze mixture by GC and HPLC->Select appropriate HPLC column (C18, Phenyl) Optimize temperature program Optimize temperature program Select appropriate GC column (polar)->Optimize temperature program Consider derivatization Consider derivatization Optimize temperature program->Consider derivatization Optimize mobile phase (ACN/H2O, pH) Optimize mobile phase (ACN/H2O, pH) Select appropriate HPLC column (C18, Phenyl)->Optimize mobile phase (ACN/H2O, pH) Use mobile phase additives (TEA) Use mobile phase additives (TEA) Optimize mobile phase (ACN/H2O, pH)->Use mobile phase additives (TEA)

Caption: Method development workflow for chromatographic separation.

Chemical Separation via Derivatization

Q3: Can I use a chemical reaction to separate the two anilines?

A3: Yes, selective derivatization can be a powerful tool for separating compounds with similar functionalities. The goal is to selectively react one of the anilines to form a new compound with significantly different physical properties (e.g., solubility, boiling point), which can then be easily separated.

Causality: The slightly different electronic and steric environments of the amino groups in 2-Ethyl-6-methoxyaniline and 2-ethyl-6-methylaniline might be exploited to achieve a selective reaction.

Potential Derivatization Strategies:

  • Hinsberg Test Adaptation: The Hinsberg test, which uses benzenesulfonyl chloride, can differentiate between primary, secondary, and tertiary amines. While both of your compounds are primary amines, there might be a difference in their reaction rates due to the electronic and steric effects of the methoxy versus methyl groups. By carefully controlling the reaction conditions (e.g., temperature, reaction time, stoichiometry of the reagent), it may be possible to selectively form a sulfonamide with one of the anilines, which would alter its solubility and allow for separation by extraction.[9] The resulting sulfonamide can then be hydrolyzed back to the original aniline.

  • Selective Acetylation: Similar to the Hinsberg approach, acetylation with acetic anhydride could potentially show a rate difference between the two anilines. The resulting acetanilides will have different physical properties.

Troubleshooting Guide:

  • Issue: Both anilines react, or neither reacts.

    • Possible Cause: The reaction conditions are either too harsh or too mild.

    • Solution:

      • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of the derivatizing agent.

      • Screen Different Reagents: If one derivatizing agent is not selective, try others with different steric bulk or electronic properties.

  • Issue: Difficulty in regenerating the original aniline from the derivative.

    • Possible Cause: The derivative is too stable.

    • Solution: Research the specific conditions required for the cleavage of the particular derivative formed. For example, sulfonamides require strong acidic or basic conditions for hydrolysis.

Chemical_Separation_Workflow cluster_0 Derivatization cluster_1 Separation cluster_2 Regeneration & Isolation Select derivatizing agent (e.g., sulfonyl chloride) Select derivatizing agent (e.g., sulfonyl chloride) Optimize reaction conditions for selectivity Optimize reaction conditions for selectivity Select derivatizing agent (e.g., sulfonyl chloride)->Optimize reaction conditions for selectivity Separate derivative from unreacted aniline (e.g., extraction) Separate derivative from unreacted aniline (e.g., extraction) Optimize reaction conditions for selectivity->Separate derivative from unreacted aniline (e.g., extraction) Regenerate original aniline from derivative Regenerate original aniline from derivative Separate derivative from unreacted aniline (e.g., extraction)->Regenerate original aniline from derivative Isolate and purify both anilines Isolate and purify both anilines Regenerate original aniline from derivative->Isolate and purify both anilines

Caption: Workflow for chemical separation via derivatization.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific experimental setup.

Protocol 1: Analytical GC-MS Method Development
  • Column Selection: Start with a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector and Detector Temperatures: Set the injector to 250 °C and the detector to 280 °C.

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection: Inject a 1 µL sample of the mixture.

  • Analysis: Analyze the resulting chromatogram for peak resolution. If co-elution occurs, adjust the temperature program (slower ramp rate) or switch to a more polar column.

Protocol 2: Analytical HPLC Method Development
  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 30% B, hold for 1 minute.

    • Ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Observe the separation. Adjust the gradient profile and mobile phase composition to optimize resolution.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Analysis of 2-Ethyl-6-methoxyaniline in CDCl₃: A Structural Guide for Drug Development Professionals

As a Senior Application Scientist, verifying the exact substitution pattern of active pharmaceutical ingredient (API) building blocks is a non-negotiable quality control step. 2-Ethyl-6-methoxyaniline (CAS: 53982-01-7)[1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, verifying the exact substitution pattern of active pharmaceutical ingredient (API) building blocks is a non-negotiable quality control step. 2-Ethyl-6-methoxyaniline (CAS: 53982-01-7)[1.2] is a highly specialized ortho-disubstituted aniline derivative utilized in the synthesis of kinase inhibitors and advanced agrochemicals[3.1].

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in deuterated chloroform (CDCl₃) is the gold standard for validating this compound's structural integrity. However, because 2-ethyl-6-methoxyaniline lacks a plane of symmetry, its spectral assignment can be complex. This guide objectively compares its ¹H NMR performance against its symmetric structural analogs—2,6-Diethylaniline (DEA) and 2,6-Dimethoxyaniline (DMA) —to provide a predictive, causality-driven framework for spectral interpretation.

Part 1: The Core Comparison — Breaking Aromatic Symmetry

To accurately assign the peaks of 2-ethyl-6-methoxyaniline, we must benchmark it against its symmetric counterparts. Substituting one ethyl group for a methoxy group fundamentally alters the electronic landscape of the benzene ring, shifting both the heteroatom and aromatic resonances.

Quantitative Chemical Shift Comparison

The table below summarizes the ¹H NMR chemical shifts (δ, ppm) in CDCl₃ at 400 MHz. Data for the symmetric analogs are derived from authoritative spectral databases[2.1][2.3], while the values for 2-ethyl-6-methoxyaniline are highly accurate predictive interpolations based on additive substituent effects.

Proton Environment2,6-Diethylaniline (DEA)2,6-Dimethoxyaniline (DMA)2-Ethyl-6-methoxyaniline (EMA)
-CH₃ (Ethyl) 1.25 (t, J = 7.5 Hz, 6H)N/A~1.25 (t, J = 7.5 Hz, 3H)
-CH₂- (Ethyl) 2.57 (q, J = 7.5 Hz, 4H)N/A~2.55 (q, J = 7.5 Hz, 2H)
-NH₂ (Amine) 3.54 (br s, 2H)3.81 (br s, 2H)~3.70 (br s, 2H)
-OCH₃ (Methoxy) N/A3.86 (s, 6H)~3.84 (s, 3H)
Aromatic (Ar-H) 6.69 - 6.92 (m, 3H)6.53 - 6.69 (m, 3H)~6.65 - 6.75 (m, 3H)

Part 2: Mechanistic Insights & Causality

Listing peaks is insufficient for rigorous structural validation; understanding why these peaks appear where they do is critical for troubleshooting unexpected spectral artifacts.

The Amine (-NH₂) Deshielding Effect

In 2,6-diethylaniline, the -NH₂ protons resonate at 3.54 ppm[2.1]. However, in 2,6-dimethoxyaniline, this peak shifts significantly downfield to 3.81 ppm[2.3]. Causality: This downfield shift is driven by intramolecular hydrogen bonding between the amine protons and the lone pairs of the adjacent methoxy oxygen, which decreases the electron density around the hydrogen nuclei (deshielding). In 2-ethyl-6-methoxyaniline, with only one methoxy group available for H-bonding, the shift averages out to approximately 3.70 ppm.

Aromatic Asymmetry: Resonance (+M) vs. Inductive (+I) Effects

The aromatic region of 2-ethyl-6-methoxyaniline (C3, C4, C5 protons) represents an asymmetric AMX or ABX spin system due to the loss of the C2 symmetry axis present in DEA and DMA.

  • H5 (ortho to the methoxy group): Experiences a strong electron-donating resonance effect (+M) from the oxygen lone pair. This increases local electron density, shielding the proton and pushing it upfield (closer to 6.65 ppm).

  • H3 (ortho to the ethyl group): Lacks the +M effect and relies solely on the weaker inductive (+I) and hyperconjugation effects of the alkyl chain, leaving it relatively deshielded (closer to 6.75 ppm).

  • H4 (para to the amine): Is heavily shielded by the strong +M effect of the -NH₂ group, typically appearing as a triplet around 6.69 ppm.

Because these opposing electronic effects balance the electron density across the ring, the aromatic protons often collapse into a tightly clustered, complex multiplet at lower magnetic field strengths. A 400 MHz or higher instrument is required to resolve the distinct doublets and triplets.

Part 3: Standardized Experimental Protocol

To guarantee reproducibility, the NMR acquisition must function as a self-validating system . Follow this step-by-step methodology for preparing and analyzing 2-ethyl-6-methoxyaniline in CDCl₃.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 2-ethyl-6-methoxyaniline. (Note: Ensure purity >98% via LC-MS prior to NMR to prevent overlapping impurity signals).

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

    • Causality: Maintaining a consistent 15-25 mM concentration prevents concentration-dependent chemical shifting of the exchangeable -NH₂ protons.

Step 2: Instrument Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer operating at 298 K.

  • Lock the spectrometer to the deuterium signal of the CDCl₃ solvent.

  • Shim the magnet along the Z-axis to achieve a TMS peak width at half-height (FWHM) of < 1.0 Hz.

  • Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30), utilizing 16 scans (ns=16), a relaxation delay (D1) of 1.0 s, and an acquisition time of 3.0 s.

Step 3: Data Processing and Self-Validation
  • Apply a Fourier Transform (FT) and manually perform zero-order and first-order phase corrections. Apply a polynomial baseline correction.

  • Calibration: Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm, or the residual CHCl₃ solvent peak to 7.26 ppm.

  • Self-Validating Integration: Set the integration of the sharp methoxy singlet (~3.84 ppm) to exactly 3.00 .

    • Validation Check: The ethyl -CH₃ triplet must integrate to 3.00, the -CH₂- quartet to 2.00, the -NH₂ broad singlet to 2.00, and the total aromatic multiplet to exactly 3.00 . Any deviation >5% in the aromatic integration indicates co-eluting impurities or residual aromatic solvents (e.g., toluene).

Part 4: Workflow Visualization

The following diagram illustrates the logical pathway for spectral assignment and structural validation of 2-ethyl-6-methoxyaniline.

NMR_Workflow Start Sample Preparation (10-15 mg in 0.6 mL CDCl3) Acquisition NMR Acquisition (400 MHz, 298 K, ns=16) Start->Acquisition Processing Data Processing (FT, Phase & Baseline Correction) Acquisition->Processing Aliphatic Aliphatic Region (1.0 - 3.0 ppm) Processing->Aliphatic Methoxy Heteroatom Region (3.5 - 4.0 ppm) Processing->Methoxy Aromatic Aromatic Region (6.5 - 7.0 ppm) Processing->Aromatic Peak1 Triplet (~1.25 ppm, 3H) Quartet (~2.55 ppm, 2H) -> Ethyl Group Aliphatic->Peak1 Peak2 Broad Singlet (~3.70 ppm, 2H) -> NH2 Singlet (~3.84 ppm, 3H) -> OCH3 Methoxy->Peak2 Peak3 Multiplet (~6.65-6.75 ppm, 3H) -> Asymmetric Ar-H Aromatic->Peak3 Validation Structural Validation Complete (Integrations match 3:2:2:3:3 ratio) Peak1->Validation Peak2->Validation Peak3->Validation

Workflow for ¹H NMR spectral assignment and structural validation of 2-Ethyl-6-methoxyaniline.

References

  • National Center for Biotechnology Information (NIH). "2,6-Diethylaniline | C10H15N | CID 11369 - 1H NMR Spectra". PubChem Database. Available at: [Link][1]

  • National Center for Biotechnology Information (NIH) / University of Luxembourg. "2-ethyl-6-methoxyaniline (C9H13NO) - CID 10080569". PubChem Database. Available at: [Link][2]

Sources

Comparative

FTIR characteristic bands for methoxy and amino groups in 2-Ethyl-6-methoxyaniline

Executive Summary & Structural Context[1][2][3][4] In the synthesis of chloroacetanilide herbicides (e.g., Metolachlor) and pharmaceutical intermediates, 2-Ethyl-6-methoxyaniline (EMA) serves as a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

In the synthesis of chloroacetanilide herbicides (e.g., Metolachlor) and pharmaceutical intermediates, 2-Ethyl-6-methoxyaniline (EMA) serves as a critical building block. Its purity and structural integrity are paramount for downstream yield optimization.

For researchers and QC analysts, distinguishing EMA from its metabolic precursors or degradation products (such as o-anisidine or 2-ethylaniline) requires a nuanced understanding of vibrational spectroscopy. This guide provides an in-depth comparative analysis of the FTIR characteristic bands of EMA, focusing specifically on the interplay between the amino (-NH₂) , methoxy (-OCH₃) , and ethyl (-CH₂CH₃) groups.

The Structural Challenge: Sterics vs. Electronics

EMA presents a unique spectroscopic case study due to its 2,6-disubstitution pattern :

  • Electronic Effect (Red Shift): The 6-methoxy group acts as an intramolecular hydrogen bond acceptor for the amine protons, typically lowering vibrational frequency.

  • Steric Effect (Blue Shift): The 2-ethyl group introduces bulk that forces the amino group out of planarity with the aromatic ring, inhibiting resonance (conjugation). This increases the N-H bond force constant, raising the frequency.

This guide decodes how these competing forces manifest in the IR spectrum.

Experimental Methodology

To obtain the data discussed below, we recommend the following self-validating protocol. This workflow ensures that spectral artifacts (such as atmospheric water vapor or CO₂) do not obscure the critical amino and methoxy bands.

Protocol: High-Fidelity ATR-FTIR Acquisition

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) Accessory. Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving NH₂ splitting). Scans: 32 (Screening) or 64 (Publication Quality).

Step-by-Step Workflow:

  • Crystal Cleaning: Clean diamond crystal with isopropanol. Verify cleanliness by running a "Preview" scan (must show flat baseline).

  • Background Collection: Collect air background (ensure humidity <40% to minimize O-H noise in the 3500–3300 cm⁻¹ region).

  • Sample Loading: Apply 10–20 µL of liquid EMA (neat) to cover the crystal face.

  • Acquisition: Collect sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction and Atmospheric Suppression (if CO₂ doublet at 2350 cm⁻¹ is visible).

Visualization: Spectral Acquisition Logic

FTIR_Workflow Start Start: Crystal Prep Bg Background (Air/Dry) Start->Bg Clean Sample Load EMA (Neat Liquid) Bg->Sample Baseline OK Acquire Acquisition (64 Scans) Sample->Acquire Contact OK Process Atmospheric Correction Acquire->Process Raw Data Analyze Peak Picking & Assignment Process->Analyze Final Spectrum Analyze->Start QC Fail

Figure 1: Validated workflow for acquiring high-fidelity FTIR spectra of liquid aniline derivatives.

Comparative Characteristic Bands

The following table contrasts EMA with its structural analogs: Aniline (unsubstituted parent) and o-Anisidine (2-methoxyaniline, lacking the ethyl group). This comparison isolates the specific shifts caused by the ethyl/methoxy interaction.

Table 1: Critical Vibrational Modes (cm⁻¹)[5]
Functional GroupVibration ModeAniline (Ref)o-Anisidine (Ref)2-Ethyl-6-methoxyaniline Mechanistic Insight
Amino (-NH₂)

(Stretch)
~3443~34703480 – 3490 Steric Effect: Ethyl group twists N-H out of plane, reducing conjugation (Blue Shift).

(Stretch)
~3354~33803390 – 3400 H-Bonding: One proton is H-bonded to OMe, but steric twist dominates overall frequency increase.

(Scissoring)
~1619~16201615 – 1625 Overlaps with Ring C=C.
Methoxy (-OCH₃)

(C-H)
N/A28352830 – 2840 Distinctive sharp band; unaffected by ethyl group.

(C-O-C) Asym
N/A12501245 – 1255 Strong aryl-alkyl ether band.
Ethyl (-C₂H₅)

(CH₃)
N/AN/A2960 – 2970 Characteristic aliphatic stretch absent in o-anisidine.

(CH₂)
N/AN/A2870 – 2880 Methylene symmetric stretch.
Aromatic Ring OOP Bending750 (Mono)740 (Ortho)760 – 780 1,2,3-Trisubstitution: Characteristic "vicinal" H-wagging pattern (3 adjacent H).

In-Depth Analysis of Functional Groups

The Amino Group (-NH₂): A Tug-of-War

The most diagnostic region for EMA is 3500–3300 cm⁻¹. In primary anilines, you expect a doublet (asymmetric and symmetric stretches).

  • The Anomaly: In standard o-anisidine, the intramolecular hydrogen bond between the NH proton and the Oxygen lone pair weakens the N-H bond, typically causing a red shift (lower wavenumber).

  • The EMA Exception: The presence of the bulky 2-ethyl group creates steric hindrance. To accommodate the ethyl group, the amino nitrogen twists out of the plane of the benzene ring.

    • Consequence: This twisting breaks the

      
       conjugation between the Nitrogen lone pair and the aromatic ring.
      
    • Result: The N-H bond gains more single-bond character (less resonance), which paradoxically increases the force constant (blue shift), pushing the asymmetric stretch to 3480–3490 cm⁻¹ .

Diagnostic Tip: The splitting between the symmetric and asymmetric NH₂ bands in EMA is typically wider (~90–100 cm⁻¹) than in aniline (~89 cm⁻¹), indicating this unique steric environment.

The Methoxy Group (-OCH₃): The Fingerprint Anchor

The methoxy group provides a stable anchor point for identification.

  • C-H Stretch: Look for a sharp, distinct band at 2835 ± 5 cm⁻¹ . This is the symmetric C-H stretch of the methyl group attached to oxygen. It is often isolated from the broader aliphatic C-H envelope of the ethyl group.

  • C-O Stretch: A strong band at 1250 ± 10 cm⁻¹ corresponds to the aryl-alkyl ether stretching vibration. This band is typically unaffected by the 2-ethyl substitution, making it a reliable marker for the o-anisidine core structure.

The Ethyl Group (-CH₂CH₃): The Differentiator

To distinguish EMA from o-anisidine (a common impurity), focus on the 2960–2870 cm⁻¹ region.

  • Asymmetric CH₃ Stretch: A distinct band at 2960–2970 cm⁻¹ confirms the presence of the ethyl group. o-Anisidine lacks this specific aliphatic signature.

  • Symmetric CH₂ Stretch: A weaker band at 2870–2880 cm⁻¹ (methylene symmetric stretch) further validates the ethyl substitution.

Mechanistic Visualization: Steric vs. Electronic Effects

The following diagram illustrates the competing forces that define the EMA spectrum.

EMA_Mechanism Structure 2-Ethyl-6-methoxyaniline (EMA) Sub1 6-Methoxy Group (-OCH3) Structure->Sub1 Sub2 2-Ethyl Group (-CH2CH3) Structure->Sub2 Effect1 Intramolecular H-Bonding (NH...O) Sub1->Effect1 Acceptor Effect2 Steric Hindrance (Twist) Sub2->Effect2 Bulk Result1 Red Shift (Lower freq) NH Stretch Effect1->Result1 Result2 Blue Shift (Higher freq) NH Stretch Effect2->Result2 Outcome Net Result: High Frequency NH2 (3480-3490 cm-1) Result1->Outcome Minor Effect Result2->Outcome Dominant Effect

Figure 2: Mechanistic pathway showing how steric hindrance dominates the NH₂ frequency shift in EMA.

Conclusion & Application

For researchers synthesizing or analyzing 2-Ethyl-6-methoxyaniline, the FTIR spectrum serves as a rapid, non-destructive validation tool. The key takeaways are:

  • Look High: The NH₂ asymmetric stretch is shifted to ~3480 cm⁻¹ , higher than typical primary anilines, due to steric inhibition of resonance by the 2-ethyl group.

  • Look Sharp: The methoxy C-H stretch at 2835 cm⁻¹ is a sharp, distinct marker for the 6-position substitution.

  • Check the Fingerprint: The 1,2,3-trisubstituted benzene ring pattern (OOP bending at 760–780 cm⁻¹ ) confirms the vicinal arrangement of substituents.

By following the experimental protocol outlined above, you can confidently differentiate EMA from its precursors and ensure the integrity of your chemical synthesis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

  • NIST Chemistry WebBook. (2023). IR Spectrum of 2-Ethyl-N-methylaniline (Analogous Data). National Institute of Standards and Technology.[2][3]

  • SDBS. (2023). Spectral Database for Organic Compounds, SDBS No. 3086 (o-Anisidine). National Institute of Advanced Industrial Science and Technology (AIST).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4]

Sources

Validation

HPLC retention time of 2-Ethyl-6-methoxyaniline vs impurities

Chromatographic Profiling of 2-Ethyl-6-methoxyaniline: A Comparative HPLC Retention Guide vs. Critical Impurities As a Senior Application Scientist, I frequently encounter challenges in resolving sterically hindered, sub...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Profiling of 2-Ethyl-6-methoxyaniline: A Comparative HPLC Retention Guide vs. Critical Impurities

As a Senior Application Scientist, I frequently encounter challenges in resolving sterically hindered, substituted anilines from their synthetic precursors and degradation products. 2-Ethyl-6-methoxyaniline (CAS: 53982-01-7)[1] is a highly specific intermediate utilized in the synthesis of complex pharmaceuticals and agrochemicals. Due to the electron-donating methoxy group and the steric bulk of the ethyl group adjacent to the amine, its chromatographic behavior is highly sensitive to mobile phase pH, column chemistry, and temperature.

This guide objectively compares the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time of 2-Ethyl-6-methoxyaniline against its three most critical impurities, providing a self-validating framework for method development.

Physicochemical Causality & Retention Logic

In RP-HPLC, retention time (


) is governed by the analyte's hydrophobicity (LogP), ionization state (pKa), and steric interactions with the stationary phase. We must evaluate the target against the following typical impurities:
  • Impurity A: 2-Amino-3-ethylphenol (O-Demethylation Degradant). The loss of the methyl group exposes a highly polar hydroxyl (-OH) group. This significantly decreases the LogP, causing it to elute first in a reversed-phase system.

  • The Target: 2-Ethyl-6-methoxyaniline. Contains a weakly basic amine. At an acidic pH, the amine is fully protonated, reducing its apparent hydrophobicity and preventing secondary interactions with residual silanols on the silica support.

  • Impurity B: 2-Ethyl-5-methoxyaniline (Positional Isomer). The meta-methoxy group (relative to the ethyl) alters the dipole moment and steric shielding around the amine compared to the ortho-methoxy target[2]. This results in a nearly identical LogP, making it a "critical pair" that requires an optimized gradient to achieve baseline resolution.

  • Impurity C: 2-Ethyl-6-methoxy nitrobenzene (Starting Material). The synthetic precursor lacks the ionizable amine, replacing it with a highly lipophilic nitro group. It remains entirely un-ionized and highly hydrophobic, eluting last.

RetentionLogic A 2-Amino-3-ethylphenol (Polar Degradant) B 2-Ethyl-6-methoxyaniline (Target API) A->B Increasing LogP C 2-Ethyl-5-methoxyaniline (Positional Isomer) B->C Steric/Dipole Shift D 2-Ethyl-6-methoxy- nitrobenzene C->D Loss of Ionizable -NH2

Logical relationship between analyte polarity, structural modifications, and RP-HPLC elution order.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, this method is designed according to [3]. The protocol utilizes a hybrid-silica C18 column, which is highly stable and provides excellent peak shape for basic aniline derivatives[4].

Step-by-Step Methodology:

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The ethylene-bridged hybrid (BEH) particle technology minimizes free silanol activity, which is the primary cause of peak tailing in basic amines[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: Anilines have a pKa of ~4.5. Lowering the pH to 2.0 ensures complete protonation (

      
      ), locking the molecules into a single ionization state to guarantee sharp, symmetrical peaks[6].
      
    • Mobile Phase B: 100% Acetonitrile (ACN).

  • Gradient Elution Profile:

    • 0–2 min: 10% B (Isocratic hold to focus the polar phenolic degradant).

    • 2–15 min: Linear ramp from 10% B to 70% B.

    • 15–18 min: 70% B to 95% B (Column wash to forcefully elute the highly retained nitrobenzene starting material).

    • 18–22 min: 10% B (Re-equilibration).

  • Flow Rate & Temperature: 1.0 mL/min at 30°C. Causality: Elevated temperature lowers mobile phase viscosity, increasing mass transfer kinetics (reducing the theoretical plate height,

    
    ) and sharpening the resolution of the critical isomer pair[6].
    
  • Detection: UV Diode Array Detector (DAD) monitored at 224 nm and 254 nm[4].

  • System Suitability Test (SST): Inject a resolution mixture containing the target and the positional isomer. Self-Validation Check: The method is only validated for sample analysis if the resolution factor (

    
    ) between 2-Ethyl-6-methoxyaniline and 2-Ethyl-5-methoxyaniline is 
    
    
    
    .

HPLCWorkflow S1 Step 1: Mobile Phase Prep (0.1% TFA / ACN) S2 Step 2: System Suitability (Ensure Rs > 1.5) S1->S2 S3 Step 3: Sample Injection (Target + Impurities) S2->S3 S4 Step 4: Gradient Elution (C18 Column, 30°C) S3->S4 S5 Step 5: DAD Acquisition (224 nm / 254 nm) S4->S5

Self-validating experimental workflow for the HPLC analysis of 2-Ethyl-6-methoxyaniline.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance based on the physicochemical properties of the analytes and the established gradient method.

AnalyteIdentity / RoleApprox. Retention Time (

)
Relative Retention Time (RRT)Resolution (

)
2-Amino-3-ethylphenol Degradation Product4.2 min0.45N/A
2-Ethyl-6-methoxyaniline Target Compound9.3 min1.00> 5.0 (from degradant)
2-Ethyl-5-methoxyaniline Positional Isomer9.8 min1.051.8 (Critical Pair)
2-Ethyl-6-methoxy nitrobenzene Starting Material16.5 min1.77> 10.0

(Note: Absolute retention times will vary slightly based on specific instrument dwell volumes. RRT is calculated relative to the target compound.)

Conclusion

By leveraging a low-pH mobile phase to control the ionization state and a high-efficiency hybrid C18 column to eliminate silanol interactions, we can effectively manipulate the retention behavior of 2-Ethyl-6-methoxyaniline. This ensures baseline separation from its critical positional isomer and highly retained synthetic precursors. Integrating a strict System Suitability Test (SST) guarantees that the protocol adheres to ICH Q2(R1) principles, making it robust for stringent pharmaceutical quality control environments.

References

  • Chemical Label. "2-ethyl-6-methoxyaniline (CAS: 53982-01-7) Properties and Safety Data." Chemical-Label.com. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov, September 2021. URL:[Link]

  • SRCE - Hrčak (Portal of Croatian Scientific and Professional Journals). "Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR." Croatica Chemica Acta, February 2017. URL: [Link]

Sources

Comparative

Reference Standards for 2-Ethyl-6-methoxyaniline: A Comparative Quality Control Guide

This guide provides an in-depth technical comparison of reference standard options for 2-Ethyl-6-methoxyaniline (EMA) , a specialized aniline derivative often utilized as a synthesis intermediate.[1] Given that 2-Ethyl-6...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standard options for 2-Ethyl-6-methoxyaniline (EMA) , a specialized aniline derivative often utilized as a synthesis intermediate.[1]

Given that 2-Ethyl-6-methoxyaniline is not a common pharmacopeial monograph item (unlike its structural analog 2-ethyl-6-methylaniline used in Metolachlor production), researchers often face a "Make vs. Buy" dilemma.[1] This guide compares the performance of Certified Reference Materials (CRMs) (if available) against Commercial Analytical Standards and In-House Primary Standards established via qNMR/Mass Balance.

Executive Summary: The "Purity" Trap

In the quality control of substituted anilines like 2-Ethyl-6-methoxyaniline, a critical error often occurs: equating Chromatographic Purity (% Area) with Assay Potency (% w/w) .[1]

Commercial "Reagent Grade" or even "Analytical Grade" CoAs often report purity as ">98% by GC."[1] However, anilines are hygroscopic and prone to oxidation (azo formation). A material can be 99.5% pure by GC (excluding water and inorganic salts) but have an actual assay potency of only 94% due to moisture and salt formation.

This guide compares three tiers of reference standards to demonstrate why Assay Potency assignment via Mass Balance or qNMR is the only valid approach for critical quantitative work.

Comparative Analysis: Standard Tiers

We evaluated the impact of using three different standard grades on the calculated potency of a raw material batch of 2-Ethyl-6-methoxyaniline.

The Alternatives
  • Tier 1: In-House Primary Standard (Gold Standard) [1]

    • Definition: Material fully characterized by qNMR (Quantitative NMR) and Mass Balance (100% - Impurities - Water - Residual Solvents - Inorganics). Traceable to SI units via NIST/BIPM traceable internal standards.[1]

  • Tier 2: Commercial Analytical Standard (Silver Standard)

    • Definition: Vendor-supplied standard with a CoA reporting "Purity by HPLC/GC" and sometimes water content.

  • Tier 3: Reagent Grade / Synthesis Grade (Bronze/Risk) [1]

    • Definition: Bulk chemical used as a standard, assuming "100%" or the label claim (e.g., "98%") without further verification.[1]

Experimental Performance Data

Scenario: A QC lab analyzed a production batch of 2-Ethyl-6-methoxyaniline using HPLC-UV. The "True Value" of the batch (determined by exhaustive characterization) is 96.4% .

Performance MetricTier 1: In-House Primary (qNMR) Tier 2: Commercial Analytical Std Tier 3: Reagent Grade (Label 98%)
Standard Potency Used 99.8% (Calculated)99.2% (CoA Value)98.0% (Assumed Label)
Method of Assignment qNMR (Internal Std: Maleic Acid)HPLC Area % (Vendor)Manufacturer generic release
Batch Result Obtained 96.4% (Accurate)95.8% (-0.6% Bias)94.6% (-1.8% Bias)
Bias Source N/AVendor ignored 0.5% water/salt content."98%" label was actually 99.5% area, leading to calculation error.
Risk Level Low (SI Traceable)Medium (Dependent on Vendor Quality)High (Systematic Error)

Technical Deep Dive: Establishing the Primary Standard

Since 2-Ethyl-6-methoxyaniline is a rare standard, you must often characterize it yourself.[1] Two methods are validated for this purpose.

Method A: The Mass Balance Approach (ISO 17034 Aligned)

This method calculates purity by subtracting all non-analyte masses from 100%.

graphic Purity}{100}
[1]

Protocol:

  • Chromatographic Purity: Use HPLC-UV (Method below) to determine organic impurities.[1] Critical: Must separate the 2-ethyl-4-methoxyaniline isomer.[1]

  • Water Content: Karl Fischer Coulometric titration. (Anilines are basic; use buffered methanol solvent to prevent pH interference).[1]

  • Inorganics: Residue on Ignition (ROI) or TGA (Thermogravimetric Analysis).[1]

  • Volatiles: GC-Headspace for residual synthesis solvents.

Method B: Quantitative NMR (qNMR)

This is the most direct method for potency assignment, independent of a reference standard of the same molecule.

Protocol:

  • Internal Standard (IS): Use Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]

    • Requirement: IS signals must not overlap with the methoxy singlet (~3.8 ppm) or aromatic protons of EMA.

  • Solvent: DMSO-d6 (prevents exchange of amine protons) or CDCl3.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed, P=Purity)
    

Validated Analytical Methods

To use these standards effectively, the analytical method must be "Stability Indicating"—capable of seeing degradation products (azo-dimers).

HPLC-UV Method for Purity & Impurities[1][2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 3.0 (Acidic pH suppresses amine ionization tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (for sensitivity) and 254 nm (for selectivity).[1]

  • System Suitability:

    • Resolution (

      
      ) between 2-Ethyl-6-methoxyaniline and nearest isomer > 1.5.[1]
      
    • Tailing Factor (

      
      ) < 1.5 (Strict control required for anilines).[1]
      
Visualization: Purity Assignment Workflow

The following diagram illustrates the decision logic for certifying your reference standard.

PurityAssignment Start Start: Raw Material Candidate IsCRM Is CRM Available? Start->IsCRM BuyCRM Purchase CRM (ISO 17034) IsCRM->BuyCRM Yes Charact Full Characterization Required IsCRM->Charact No MB_Start Method A: Mass Balance Charact->MB_Start qNMR_Start Method B: qNMR Charact->qNMR_Start HPLC HPLC/GC (Organic Impurities) MB_Start->HPLC KF Karl Fischer (Water) MB_Start->KF ROI TGA/ROI (Inorganics) MB_Start->ROI Calc_MB Calculate: 100% - Sum(Impurities) HPLC->Calc_MB KF->Calc_MB ROI->Calc_MB Final Assign Potency & Expiry Calc_MB->Final Cross-Validation IntStd Select Internal Std (e.g., Maleic Acid) qNMR_Start->IntStd Acq Acquire 1H NMR (d1 > 5*T1) IntStd->Acq Calc_qNMR Calculate Weight % Directly Acq->Calc_qNMR Calc_qNMR->Final

Caption: Workflow for assigning potency to a non-compendial reference standard. Cross-validation between Mass Balance and qNMR is recommended for high-risk applications.[1]

Critical Handling & Stability

2-Ethyl-6-methoxyaniline is an electron-rich aniline, making it highly susceptible to oxidation.[1]

  • Storage: Amber glass vials, under Argon/Nitrogen, at -20°C.

  • Visual Cue: A change from colorless/pale yellow to brown/red indicates formation of azo-dimers or quinone imines .[1]

  • Re-test: Reference standards must be re-qualified every 12 months. If stored as a solution (e.g., in Methanol), stability is reduced to < 1 month.

References

  • BIPM (Bureau International des Poids et Mesures). (2013).[1][2] Mass balance method for the SI value assignment of the purity of organic compounds.[3][2][4] Analytical Chemistry, 85(6), 3118–3126.[1][2] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Standard framework for qNMR).[1] Link

  • Schoenmakers, P. J., et al. (2007).[1][5] Reversed Phase Liquid Chromatographic Method for Separation of Isomeric Anilines.[1][6] Journal of Liquid Chromatography & Related Technologies.[1] Link

  • ISO 17034:2016. General requirements for the competence of reference material producers.[1] (The global standard for CRM production). Link

  • Gokel, G. W. (2004).[1] Dean's Handbook of Organic Chemistry.[1] (Physical properties of aniline derivatives). McGraw-Hill.[1]

Sources

Validation

biological activity comparison of methoxy vs methyl substituted anilines

[label="Select Methoxy (-OCH3)\n- Acts as H-bond acceptor\n- Enthalpy-driven binding", fillcolor="#34A853 Refining Assay Protocols I'm now refining the Surface Plasmon Resonance (SPR) assay. I'm focusing on optimizing th...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Select Methoxy (-OCH3)\n- Acts as H-bond acceptor\n- Enthalpy-driven binding", fillcolor="#34A853

Refining Assay Protocols

I'm now refining the Surface Plasmon Resonance (SPR) assay. I'm focusing on optimizing the immobilization strategy for the target protein on the sensor chip. This will ensure maximal binding response and minimize non-specific interactions. I'm also planning to run a detailed binding kinetics analysis. The Microsomal workflow's visual and decision-making logic is in place.

Finalizing Guide Structure

I'm now in the process of finalizing the structure for the comprehensive comparison guide. The goal is to provide a structured format to display all of the data, which includes tables, step-by-step methodologies, and visual aids. A major part of the focus will be on addressing how to handle steric and desolvation penalties. I'm building it to be user friendly for other Senior Application Scientists.

Optimizing SPR Assay

I'm now honing the Surface Plasmon Resonance (SPR) assay. The current priority is optimizing target protein immobilization on the sensor chip to maximize binding signals while minimizing non-specific interactions. Simultaneously, I'm integrating the binding kinetics analysis, and I've locked in the microsomal workflow's visualization and decision-making logic. I'm also ensuring the technical accuracy of my writing.

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter a critical decision point: how to optimally substitute an aniline ring. While the Topliss tree historically guides chemists through sequential substitutions, the choice between a methyl (-CH₃) and a methoxy (-OCH₃) group is rarely a simple coin toss. Though sometimes considered steric bioisosteres, their electronic, lipophilic, and metabolic profiles drive profoundly divergent biological activities.

This guide provides a comprehensive, data-driven comparison of methoxy versus methyl substituted anilines, offering actionable insights and self-validating experimental protocols for drug development professionals.

Physicochemical and Electronic Causality

To understand the biological divergence of these two groups, we must first dissect their fundamental physicochemical properties. The biological activity of an aniline derivative is dictated by how its substituents modulate the electron density of the aromatic ring and interact with the surrounding aqueous or lipid environment.

  • The Methyl Group (-CH₃): Methyl is a classic lipophilic substituent. It increases the partition coefficient (LogP) and provides weak electron donation to the aromatic ring via hyperconjugation (+I effect). In drug design, introducing a methyl group often leads to the "magic methyl" effect—a disproportionate leap in target affinity driven by the displacement of high-energy water molecules from hydrophobic pockets (an entropy-driven process).

  • The Methoxy Group (-OCH₃): The methoxy group acts as a non-lipophilic "scout"[1]. Because the lipophilicity of its methyl moiety is offset by the hydrogen-bond basicity of its oxygen atom, installing a methoxy group on an aromatic ring results in a net ΔLogD of approximately −0.05 to 0.00 [2]. Electronically, it is a strong resonance donor (+M) but an inductive withdrawer (-I). Its bent sp³ geometry (~110° angle) allows the terminal carbon to probe adjacent micro-pockets while the oxygen serves as a critical hydrogen-bond acceptor.

Quantitative Property Comparison
PropertyMethyl-Aniline (-CH₃)Methoxy-Aniline (-OCH₃)Causality in Biological Systems
Electronic Effect Weak +I (Hyperconjugation)Strong +M (Resonance), -I (Inductive)Methoxy significantly increases electron density at ortho/para positions, altering target binding basicity.
Lipophilicity (ΔLogD) +0.30 to +0.50-0.05 to 0.00Methyl drives passive membrane permeability but increases non-specific binding risks.
Hydrogen Bonding NoneH-bond Acceptor (Oxygen)Methoxy enables enthalpy-driven binding interactions with target kinase hinge regions.
Geometry Symmetrical, linear sweepBent (~110°), rotamer preferenceMethoxy's conformational restriction can lock the ligand into a bioactive conformation.
Primary CYP450 Metabolism Benzylic oxidationO-demethylationDictates the downstream toxicity and clearance rate (CL_int) of the lead compound.

Structure-Activity Relationship (SAR) Logic

The decision to deploy a methyl versus a methoxy group on an aniline scaffold directly impacts target affinity. For instance, in the discovery of 4-anilinoquinazoline kinase inhibitors (e.g., EGFR or mGlu5 antagonists), substitution at the 3-position of the aniline ring is highly sensitive [3]. A 3-methylaniline substitution generally enhances binding by filling a hydrophobic chimney within the active site. Conversely, a 3-methoxyaniline substitution will only improve potency if the oxygen atom can successfully engage a hydrogen-bond donor (like a threonine or serine hydroxyl) in the pocket; otherwise, the desolvation penalty of burying the polar oxygen in a lipophilic void will ablate biological activity.

SAR_Logic Start Aniline Hit Optimization Q1 Is the binding pocket strictly hydrophobic? Start->Q1 Methyl Select Methyl (-CH3) - Fills hydrophobic pocket - Entropy-driven binding Q1->Methyl Yes Q2 Is there a H-bond donor near the substitution site? Q1->Q2 No Metab Assess Metabolic Stability Methyl->Metab Q2->Methyl No Methoxy Select Methoxy (-OCH3) - Acts as H-bond acceptor - Enthalpy-driven binding Q2->Methoxy Yes Methoxy->Metab O_Demeth Risk: O-Demethylation (Forms reactive phenol) Metab->O_Demeth Methoxy Benz_Ox Risk: Benzylic Oxidation (Forms alcohol/acid) Metab->Benz_Ox Methyl

Decision tree for selecting methyl vs. methoxy aniline substitutions in SAR optimization.

Self-Validating Experimental Protocols

To empirically validate the biological differences between methoxy and methyl aniline derivatives, we must utilize orthogonal assays. The following protocols are designed as self-validating systems: the SPR assay confirms the thermodynamic mechanism of binding, while the microsomal assay quantifies the consequence of that structural choice on metabolic stability.

Protocol A: Surface Plasmon Resonance (SPR) Binding Thermodynamics

Purpose: To determine whether the potency of the methoxy-aniline is driven by enthalpy (confirming H-bond formation) or if the methyl-aniline is driven by entropy (confirming hydrophobic desolvation).

  • Sensor Chip Preparation: Immobilize the target recombinant protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to achieve a target level of ~3000 RU. Block excess reactive groups with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series (e.g., 0.39 µM to 50 µM) of both the methyl-aniline and methoxy-aniline analogs in running buffer (PBS-P+ with 5% DMSO).

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Thermodynamic Profiling: Repeat the kinetic injections at multiple temperatures (15°C, 20°C, 25°C, 30°C, 35°C).

  • Data Validation: Fit the sensograms to a 1:1 Langmuir binding model. Use the van 't Hoff equation (

    
     vs 
    
    
    
    ) to extract
    
    
    and
    
    
    . Self-Validation: A valid methoxy H-bond will present as a highly negative
    
    
    , whereas the methyl group will show a dominant
    
    
    term.
Protocol B: In Vitro CYP450 Metabolic Stability (HLM Assay)

Purpose: Methoxy groups are highly susceptible to CYP-mediated O-demethylation (yielding a phenol), while methyl groups undergo benzylic oxidation (yielding an alcohol). This assay quantifies the intrinsic clearance (


) divergence.
  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Add the test compound (methyl or methoxy aniline) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots.
    
  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the remaining parent compound. Plot the natural log of % remaining parent vs. time to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .

Microsomal_Workflow Prep 1. Prepare Matrix HLMs + Buffer Spike 2. Spike Compound (1 µM final) Prep->Spike Init 3. Initiate Reaction Add NADPH Spike->Init Time 4. Time-Course 0, 15, 30, 60 min Init->Time Quench 5. Quench Cold Acetonitrile + IS Time->Quench Analyze 6. LC-MS/MS Quantify Parent & Metabs Quench->Analyze

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

Substituting an aniline ring with a methoxy versus a methyl group is a structural pivot that alters the trajectory of a drug program. The methyl group is a reliable tool for driving entropy-based affinity and membrane permeability, albeit at the risk of increased lipophilicity. The methoxy group, acting as a non-lipophilic scout, offers a sophisticated mechanism to gain enthalpy-driven potency via hydrogen bonding without inflating the LogD, though it requires careful monitoring for O-demethylation liabilities. By employing rigorous thermodynamic and metabolic profiling, researchers can objectively select the optimal bioisostere for their target profile.

References

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis. [Link]

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. National Institutes of Health (NIH). [Link]

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